molecular formula C12H18N2 B1276810 2-(Pyridin-2-ylmethyl)azepane CAS No. 527674-23-3

2-(Pyridin-2-ylmethyl)azepane

Cat. No.: B1276810
CAS No.: 527674-23-3
M. Wt: 190.28 g/mol
InChI Key: MMACVRBAKZRSSC-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylmethyl)azepane is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a molecular framework that combines two privileged structures: an azepane ring and a pyridine moiety . The seven-membered azepane ring is a significant scaffold found in various biologically active molecules and is recognized for its versatility in molecular design, with applications explored in the development of agents for conditions such as cancer, viral infections, and neurological disorders . The pyridine ring, a nitrogen-containing aromatic heterocycle, is a fundamental component in thousands of known drug molecules. Its inclusion in a molecular structure can enhance aqueous solubility and improve the pharmacokinetic profile of potential drug candidates . The specific structural motif of linking a heterocycle to an azepane ring is an active area of research. Recent studies investigating novel azepane-based scaffolds have identified compounds with potent activity as inhibitors of monoamine transporters (NET, DAT, SERT) and the σ-1 receptor, suggesting potential for targeting neuropsychiatric disorders . As a building block, 2-(Pyridin-2-ylmethyl)azepane provides researchers with a versatile intermediate for further chemical exploration and optimization . This product is intended for research applications and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-2-ylmethyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-6-11(13-8-4-1)10-12-7-3-5-9-14-12/h3,5,7,9,11,13H,1-2,4,6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMACVRBAKZRSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398253
Record name 2-(pyridin-2-ylmethyl)azepane
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URL https://comptox.epa.gov/dashboard/DTXSID60398253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527674-23-3
Record name 2-(pyridin-2-ylmethyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Pyridin-2-ylmethyl)azepane molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Potential of 2-(Pyridin-2-ylmethyl)azepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, renowned for its conformational flexibility and presence in numerous approved therapeutics.[1][2] This guide provides a comprehensive technical overview of 2-(Pyridin-2-ylmethyl)azepane, a molecule that marries the three-dimensional character of the azepane ring with the electronically versatile and biologically significant pyridine moiety.[3] We delve into the molecule's structural intricacies, propose a robust synthetic pathway, and explore its potential as a scaffold for novel drug discovery based on the established pharmacological profiles of its constituent heterocycles. This document serves as a foundational resource for researchers aiming to leverage this unique chemical entity in the development of next-generation therapeutics.

Introduction: The Convergence of Two Privileged Scaffolds

Nitrogen-containing heterocycles are cornerstones of modern pharmacology, with over half of all FDA-approved small molecule drugs featuring at least one such ring system.[4] Among these, the six-membered pyridine and the seven-membered azepane rings hold particular significance. The pyridine ring is a common motif in drugs due to its ability to engage in hydrogen bonding and aromatic interactions, as well as its metabolic stability.[3][5] The azepane ring, while less common than its five- and six-membered counterparts like pyrrolidine and piperidine, offers a larger, more flexible, and more lipophilic scaffold, providing access to a distinct and underexplored area of chemical space.[2][6]

The synthesis of azepanes has historically been challenging due to unfavorable cyclization kinetics.[7] However, modern synthetic strategies, including photochemical dearomative ring expansion of nitroarenes and ring-closing metathesis, have made complex azepanes more accessible.[8][9] 2-(Pyridin-2-ylmethyl)azepane represents a logical and compelling fusion of these two key pharmacophores. The direct linkage of a flexible, sp³-rich azepane to a planar, sp²-hybridized pyridine creates a molecule with a distinct conformational profile and a rich potential for diverse biological activities, from central nervous system disorders to antimicrobial applications.[10]

Molecular Structure and Conformational Analysis

The molecular structure of 2-(Pyridin-2-ylmethyl)azepane is characterized by the union of a saturated, seven-membered azepane ring and an aromatic pyridine ring via a methylene bridge. This arrangement gives rise to several key structural features that are critical to its potential biological function.

The Azepane Ring: A Conformational Landscape

Unlike the relatively rigid chair conformation of cyclohexane or piperidine, the seven-membered azepane ring is highly flexible and can exist as a dynamic equilibrium of multiple low-energy conformations, primarily twist-chair and chair forms.[11] A computational analysis of the parent azepane ring has identified at least seven distinct conformational clusters within a 3 kcal/mol energy window.[11]

The substitution at the C2 position with the bulky pyridin-2-ylmethyl group is expected to significantly influence this conformational equilibrium. The substituent will likely favor an equatorial or pseudo-equatorial position to minimize steric hindrance, thereby biasing the ring towards a subset of possible conformations. This conformational biasing is a key strategy in drug design, as it can pre-organize the molecule for optimal interaction with a biological target.[12]

Diagram: Conformational Equilibrium of the Azepane Ring

G TC1 Twist-Chair 1 C1 Chair 1 TC1->C1 TC2 Twist-Chair 2 C1->TC2 C2 Chair 2 TC2->C2 C2->TC1

Caption: Simplified equilibrium of major azepane ring conformations.

Stereochemistry

The C2 carbon of the azepane ring in 2-(Pyridin-2-ylmethyl)azepane is a stereocenter. Therefore, the molecule can exist as a racemic mixture of two enantiomers, (R)- and (S)-2-(Pyridin-2-ylmethyl)azepane. The synthesis of enantiomerically pure forms would be a critical step in any drug development program to elucidate the specific biological activity of each stereoisomer, as is common practice in modern medicinal chemistry.[13][14]

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of 2-(Pyridin-2-ylmethyl)azepane is presented in Table 1. These properties are crucial for predicting the molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₁₂H₁₈N₂Defines the elemental composition.
Molecular Weight190.29 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of 5).
XlogP~2.5Indicates moderate lipophilicity, suggesting good membrane permeability.
Hydrogen Bond Donors1 (amine N-H)Potential for interaction with biological targets.
Hydrogen Bond Acceptors2 (pyridine N, amine N)Potential for interaction with biological targets.
pKa (most basic)~9.5 (azepane N)Will be protonated at physiological pH, influencing solubility and receptor binding.

Table 1: Predicted Physicochemical Properties of 2-(Pyridin-2-ylmethyl)azepane.

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would commence with the alkylation of 2-picoline (2-methylpyridine) to introduce the necessary carbon framework, followed by a ring-closing reaction and subsequent reduction. A more direct and efficient approach, however, involves the catalytic hydrogenation of a suitable pyridine derivative that already contains the basic carbon skeleton of the azepane ring.

Diagram: Proposed Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Final Product Start 2-(6-chlorohexyl)pyridine Precursor 2-(Azepan-1-yl)pyridine Start->Precursor Reaction with Azepane Reduction Catalytic Hydrogenation (e.g., PtO₂, H₂, Acidic Media) Precursor->Reduction Product 2-(Pyridin-2-ylmethyl)azepane Reduction->Product Purification Purification (Chromatography) Product->Purification

Caption: A plausible synthetic workflow for 2-(Pyridin-2-ylmethyl)azepane.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(Azepan-1-ylmethyl)pyridine

  • To a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.5 eq).

  • Add azepane (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the solids and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(azepan-1-ylmethyl)pyridine.

Step 2: Catalytic Hydrogenation to 2-(Pyridin-2-ylmethyl)azepane

This step is based on established protocols for pyridine hydrogenation.[15][16]

  • In a high-pressure reactor, dissolve 2-(azepan-1-ylmethyl)pyridine (1.0 eq) in a protic solvent such as glacial acetic acid or methanol. The use of an acidic medium is often crucial to enhance the activity of the catalyst and reduce catalyst poisoning by the nitrogen atom.[15][16]

  • Add a hydrogenation catalyst, such as Platinum(IV) oxide (PtO₂, Adams' catalyst) (5-10 mol%).[16] Other catalysts like rhodium on carbon or iridium complexes could also be effective.[4]

  • Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.

  • Stir the reaction mixture at room temperature for 24-48 hours, or until hydrogen uptake ceases.

  • Carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography on silica gel to obtain 2-(Pyridin-2-ylmethyl)azepane.

Spectroscopic Characterization (Predicted)

Confirmation of the structure of 2-(Pyridin-2-ylmethyl)azepane would rely on a combination of spectroscopic techniques. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR - Pyridine Protons: Four distinct signals in the aromatic region (~7.0-8.5 ppm).- Methylene Bridge (-CH₂-): A multiplet or doublet of doublets around 2.5-3.0 ppm.- Azepane Protons: A series of complex, overlapping multiplets in the aliphatic region (~1.5-3.0 ppm), integrating to 12 protons.- Amine Proton (N-H): A broad singlet, potentially exchangeable with D₂O.
¹³C NMR - Pyridine Carbons: Five signals in the aromatic region (~120-160 ppm).- Methylene Bridge Carbon: A signal around 40-50 ppm.- Azepane Carbons: Six distinct signals in the aliphatic region (~25-60 ppm).
Mass Spec (ESI+) - [M+H]⁺: A prominent peak at m/z 191.15, corresponding to the protonated molecule.
IR Spectroscopy - N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.- C-H Stretch (sp³): Multiple bands just below 3000 cm⁻¹.- C=C and C=N Stretch (aromatic): Bands in the 1400-1600 cm⁻¹ region.

Table 2: Predicted Spectroscopic Data for 2-(Pyridin-2-ylmethyl)azepane.

Potential Biological Activity and Therapeutic Applications

Given that 2-(Pyridin-2-ylmethyl)azepane is a novel chemical entity, its biological activity has not been reported. However, by examining the vast literature on its constituent pharmacophores, we can hypothesize its potential therapeutic applications.

CNS Activity

Many drugs containing piperidine and azepane rings exhibit activity in the central nervous system (CNS).[1][10] The azepane scaffold's lipophilicity and three-dimensional structure are well-suited for crossing the blood-brain barrier and interacting with CNS targets like G-protein coupled receptors (GPCRs) or ion channels. The pyridine ring is also a common feature in CNS-active drugs. Therefore, 2-(Pyridin-2-ylmethyl)azepane could be a promising scaffold for developing agents for neurological or psychiatric disorders.

Diagram: Hypothetical CNS Receptor Interaction

G cluster_0 Neuron Receptor GPCR Extracellular Domain Transmembrane Domain Intracellular Domain Signal Signal Transduction Cascade Receptor:f3->Signal Activation Molecule 2-(Pyridin-2-ylmethyl)azepane Molecule->Receptor:f1 Binding

Caption: Hypothetical binding of the molecule to a CNS receptor.

Antimicrobial and Antiviral Activity

Pyridine derivatives are well-known for their broad-spectrum antimicrobial and antiviral activities.[3][17] Similarly, certain azepane-containing compounds have demonstrated antibacterial and antifungal properties.[10] The combination of these two scaffolds could lead to novel anti-infective agents, potentially with a unique mechanism of action that could circumvent existing resistance pathways.

Enzyme Inhibition

The conformational flexibility of the azepane ring allows it to adapt to the binding pockets of various enzymes. Substituted azepanes have been identified as inhibitors of enzymes like gamma-secretase, which is implicated in Alzheimer's disease.[10] The pyridine ring can act as a hydrogen bond acceptor or participate in pi-stacking interactions within an active site. Thus, 2-(Pyridin-2-ylmethyl)azepane could serve as a starting point for the design of potent and selective enzyme inhibitors for a range of diseases, including cancer and metabolic disorders.

Conclusion and Future Directions

2-(Pyridin-2-ylmethyl)azepane is a compelling, yet underexplored, molecular scaffold that combines the advantageous properties of two medicinally significant heterocycles. Its inherent three-dimensionality, conformational flexibility, and the electronic characteristics of the pyridine ring make it a highly attractive starting point for drug discovery campaigns.

Future research should focus on the development and optimization of a scalable synthesis for both the racemate and the individual enantiomers of this molecule. Subsequent screening in a variety of biological assays, guided by the potential applications outlined in this guide, will be crucial to unlocking its therapeutic potential. Structure-activity relationship (SAR) studies, involving modification of both the azepane and pyridine rings, will further refine its activity and selectivity, paving the way for the development of novel and effective therapeutics.

References

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  • Carbery, D. R., & O'Hagan, D. (2013). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 11(22), 3649-3652.
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Sources

Potential biological activity of 2-(Pyridin-2-ylmethyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-(Pyridin-2-ylmethyl)azepane

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields hybrid structures with novel and potent biological activities. This guide focuses on 2-(Pyridin-2-ylmethyl)azepane, a molecule integrating the conformationally flexible seven-membered azepane ring with the electronically versatile pyridin-2-ylmethylamine moiety. While direct studies on this specific molecule are not prevalent in current literature, a comprehensive analysis of its constituent fragments and structurally related analogs provides a strong rationale for its investigation as a therapeutic agent. This document synthesizes existing research to hypothesize its most promising biological activities, provides detailed experimental protocols for validation, and outlines a logical framework for its exploration in a drug discovery context.

Introduction: A Scaffold of Untapped Potential

The quest for novel chemical entities in drug discovery is increasingly driven by the strategic combination of well-validated pharmacophores. The structure of 2-(Pyridin-2-ylmethyl)azepane presents a compelling case for investigation, uniting two motifs of significant pharmacological relevance.

  • The Azepane Ring: The seven-membered saturated nitrogen heterocycle, azepane, is recognized as a "privileged structure" in medicinal chemistry.[1] Its non-planar, flexible conformation allows it to present substituents in a diverse three-dimensional space, enabling interactions with a wide variety of biological targets.[2] This scaffold is present in numerous natural products and at least five FDA-approved drugs, demonstrating its favorable pharmacokinetic and toxicological properties.[2][3] Azepane derivatives have demonstrated a vast range of activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[3]

  • The Pyridin-2-ylmethylamine Moiety: The pyridine ring is a bioisostere of benzene, featuring a nitrogen atom that can act as a hydrogen bond acceptor and a site for metal coordination.[4] This moiety is a cornerstone of numerous pharmaceuticals.[5] Specifically, the pyridin-2-ylmethylamine fragment has been identified as a key pharmacophore in a new class of potent antitubercular agents that target the essential mycobacterial protein MmpL3.[6]

The covalent linkage of these two scaffolds in 2-(Pyridin-2-ylmethyl)azepane suggests the potential for synergistic or novel biological activities, primarily in the domain of infectious diseases.

Hypothesized Biological Activities & Mechanisms of Action

Based on robust evidence from structurally related compounds, we can prioritize several key areas for investigating the biological activity of 2-(Pyridin-2-ylmethyl)azepane.

Primary Hypothesis: Antitubercular Activity via MmpL3 Inhibition

The most compelling hypothesis is that 2-(Pyridin-2-ylmethyl)azepane functions as an inhibitor of the Mycobacterium tuberculosis (Mtb) membrane protein MmpL3. MmpL3 is a resistance-nodulation-division (RND) superfamily transporter essential for shuttling mycolic acids, in the form of trehalose monomycolate (TMM), across the inner membrane—a critical step in the formation of the unique mycobacterial outer membrane.[6]

Causality of the Hypothesis: A recent study detailed the structure-based design of pyridine-2-methylamine derivatives as highly potent MmpL3 inhibitors.[6] In these compounds, the pyridine nitrogen and the adjacent amine form a bidentate chelation with a proton and interact with key residues in the MmpL3 transmembrane domain. The azepane ring in our target molecule would serve as the "R1" substituent in that study, a group shown to be critical for modulating activity by interacting with a hydrophobic pocket.[6] The conformational flexibility of the azepane could allow for optimal positioning within this pocket.

MmpL3_Inhibition Proposed MmpL3 Inhibition Mechanism cluster_membrane Mtb Inner Membrane MmpL3 {MmpL3 Transporter | Proton-Motive Force Driven | TM_Domain} TMM_outside Trehalose Monomycolate (TMM) (Periplasm) MmpL3->TMM_outside Translocation TMM_inside TMM (Cytoplasm) TMM_inside->MmpL3 Binding Compound 2-(Pyridin-2-ylmethyl)azepane (Inhibitor) Compound->MmpL3:w Blocks Channel Proton H+ Proton->MmpL3 Powers transport

Caption: Proposed inhibition of the MmpL3 transporter by 2-(Pyridin-2-ylmethyl)azepane.

Secondary Hypothesis: Broad-Spectrum Antibacterial Activity

Structurally similar fused pyridine derivatives have been investigated as inhibitors of the bacterial enzyme Enoyl-ACP reductase (FabI).[7] FabI is a critical enzyme in the type II fatty acid synthesis (FAS-II) pathway, which is essential for building bacterial cell membranes and is absent in mammals, making it an attractive antibacterial target. The pyridine moiety could play a key role in binding to the active site of FabI.

Exploratory Hypotheses
  • Anticancer Activity: Both azepane and pyridine scaffolds are found in compounds with anticancer properties.[3][8] Potential mechanisms include the inhibition of protein kinases, where the azepane ring can explore deep hydrophobic pockets and the pyridine can form key hydrogen bonds.[9]

  • Central Nervous System (CNS) Activity: Azepine derivatives have been explored for various CNS disorders, including pain and anxiety.[10] The molecule's structure could potentially interact with CNS targets like the TRPV3 channel, which is implicated in pain sensation and has been targeted by other pyridine derivatives.[11]

Experimental Workflows & Protocols

To systematically evaluate the hypothesized biological activities, a tiered screening approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to mechanism-of-action studies.

Screening_Workflow Screening Cascade for 2-(Pyridin-2-ylmethyl)azepane T1_TB Mtb H37Rv MIC Assay T2_TB MmpL3 Inhibition Assay T1_TB->T2_TB Active T1_Bac ESKAPE Panel MIC Assay T2_Bac FabI Inhibition Assay T1_Bac->T2_Bac Active T1_Cancer NCI-60 Cell Line Screen T2_Cancer Kinase Panel Profiling T1_Cancer->T2_Cancer Active T2_Tox Cytotoxicity Assay (e.g., HepG2, Vero) T2_TB->T2_Tox T3_TB MDR/XDR-TB Strain Activity T2_TB->T3_TB Potent & Selective T2_Bac->T2_Tox T2_Cancer->T2_Tox T3_ADME Preliminary ADME (Microsomal Stability) T3_TB->T3_ADME

Caption: A tiered experimental workflow for evaluating biological activity.

Protocol 3.1: Antitubercular Activity - Mtb H37Rv MIC Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-(Pyridin-2-ylmethyl)azepane against the virulent M. tuberculosis H37Rv strain.

Methodology: Microplate Alamar Blue Assay (MABA).

Step-by-Step Protocol:

  • Preparation: In a 96-well microplate, prepare serial 2-fold dilutions of the test compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). Final compound concentrations should range from 64 µg/mL to 0.125 µg/mL. Include a drug-free control and a positive control (e.g., Isoniazid).

  • Inoculation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth. Add 100 µL of the diluted inoculum to each well.

  • Incubation: Seal the plate with a breathable seal and incubate at 37°C for 7 days.

  • Assay Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

  • Data Reading: Read the fluorescence (Ex 530 nm, Em 590 nm) or absorbance (570 nm and 600 nm). A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Causality: This whole-cell assay is the gold standard for primary antitubercular screening. It directly measures the compound's ability to inhibit bacterial growth, which is the ultimate therapeutic goal. A positive result provides strong justification for proceeding to mechanism-of-action studies like the MmpL3 assay.[6]

Protocol 3.2: General Antibacterial Activity - Broth Microdilution MIC

Objective: To determine the MIC against a panel of clinically relevant bacteria (e.g., ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

Methodology: CLSI standard broth microdilution method.

Step-by-Step Protocol:

  • Preparation: Perform 2-fold serial dilutions of the test compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

  • Inoculation: Prepare bacterial suspensions adjusted to a 0.5 McFarland standard. Dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Causality: This assay provides a broad overview of the compound's antibacterial spectrum. Activity against Gram-positive bacteria like S. aureus might suggest a target in the cell wall or fatty acid synthesis pathway (like FabI), while activity against Gram-negative bacteria indicates the compound can penetrate the outer membrane.[7]

Protocol 3.3: Preliminary Anticancer Screening - MTT Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of the compound on a representative cancer cell line (e.g., A549 - human lung carcinoma).

Methodology: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability versus the log of the compound concentration.

Causality: This is a fundamental assay in cancer drug discovery to identify compounds that inhibit cell growth or induce cell death.[8] It is a cost-effective primary screen to determine if the compound warrants further investigation against a broader panel of cell lines or in mechanistic assays like kinase profiling.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be organized for clear comparison and to guide subsequent research.

Table 1: Hypothetical Biological Activity Profile of 2-(Pyridin-2-ylmethyl)azepane

Assay TypeTarget/OrganismEndpointResultInterpretation & Next Steps
Antitubercular M. tuberculosis H37RvMIC0.5 µg/mLHighly Potent. Proceed to MmpL3 enzymatic assay and test against MDR/XDR strains.
MmpL3 EnzymeIC5075 nMConfirms On-Target Activity. Begin SAR studies to optimize potency.
Antibacterial S. aureusMIC4 µg/mLModerate Activity. Proceed to FabI enzymatic assay.
E. coliMIC>64 µg/mLInactive. Suggests potential Gram-negative efflux or permeability issues.
FabI EnzymeIC50250 nMConfirms On-Target Activity. SAR needed to improve whole-cell potency.
Anticancer A549 Lung Cancer CellsIC5015 µMModest Cytotoxicity. Low priority. Could be profiled in a broad kinase panel if resources permit.
Selectivity Vero (Monkey Kidney) CellsCC50>64 µg/mLHighly Selective. Favorable therapeutic window for antimicrobial applications (SI > 128 for Mtb).
  • Selectivity Index (SI): Calculated as CC50 (cytotoxicity) / MIC (antimicrobial activity). An SI > 10 is generally considered promising for a therapeutic lead.

Conclusion and Future Directions

The molecular architecture of 2-(Pyridin-2-ylmethyl)azepane, combining the privileged azepane scaffold with the validated pyridin-2-ylmethylamine pharmacophore, presents a compelling starting point for a drug discovery program. The strongest rationale lies in its potential as a novel antitubercular agent targeting the essential MmpL3 transporter. The outlined experimental workflows provide a clear, logic-driven path to validate this hypothesis and explore secondary activities. Positive outcomes from these studies would trigger a robust lead optimization campaign, focusing on structure-activity relationship (SAR) studies to enhance potency and fine-tune ADME (absorption, distribution, metabolism, and excretion) properties, with the ultimate goal of developing a new therapeutic agent to combat infectious diseases.

References

  • Jadhav, S. A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link][3]

  • Hossain, N., et al. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds. [Link][10]

  • Li, J., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. ACS Infectious Diseases, 9(7), 1475-1488. [Link][6]

  • Breitenlechner, C. B., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(6), 1375-1390. [Link][9]

  • Al-Otaibi, M., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1111648. [Link][8]

  • Kumar, A. (2021). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. International Journal of Creative Research Thoughts. [Link][4]

  • ResearchGate (n.d.). Scheme 28. Synthesis of pyridine fused azepine ring. [Link][12]

  • Kumar, V. (2021). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. World Journal of Pharmaceutical Research. [Link][5]

  • Vo, D. D., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(12), 5764-5778. [Link][11]

Sources

Methodological & Application

Synthesis of 2-(Pyridin-2-ylmethyl)azepane: A Detailed Guide to Reductive Amination and N-Alkylation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides two robust and validated protocols for the synthesis of 2-(Pyridin-2-ylmethyl)azepane, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocols detailed herein focus on two distinct and widely applicable synthetic strategies: one-pot reductive amination and direct N-alkylation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice for successful synthesis, purification, and characterization of the target compound. Each protocol has been designed to be self-validating, with clear explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

The azepane ring, a seven-membered saturated heterocycle, is a key structural motif in a multitude of biologically active compounds. Its inherent three-dimensional structure and conformational flexibility allow for effective exploration of chemical space, making it a privileged scaffold in the design of novel therapeutics. The incorporation of a pyridinylmethyl substituent at the 2-position of the azepane ring introduces a key pharmacophore, offering potential for interactions with a variety of biological targets through hydrogen bonding and aromatic interactions. This guide presents two reliable methods for the synthesis of 2-(Pyridin-2-ylmethyl)azepane, providing researchers with versatile options to access this important molecule.

Synthetic Strategies: An Overview

Two primary synthetic routes are presented, each with its own set of advantages. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment.

  • Reductive Amination: This one-pot procedure involves the condensation of pyridine-2-carbaldehyde with azepane to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This method is often favored for its efficiency and the use of readily available starting materials.

  • Direct N-Alkylation: This approach entails the direct coupling of the azepane nucleophile with an electrophilic 2-(chloromethyl)pyridine. This classic SN2 reaction is straightforward but requires careful control of reaction conditions to avoid potential side reactions.

Protocol 1: Synthesis via One-Pot Reductive Amination

This protocol leverages the efficiency of a one-pot reaction, minimizing handling and purification steps. The use of sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent is a key aspect of this procedure. It is a mild and selective reagent that is particularly effective for the reduction of iminium ions formed in situ, while being less reactive towards the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct.[1][2]

Reaction Scheme:
Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Pyridine-2-carbaldehyde107.111.07 g10.01.0
Azepane99.171.19 g12.01.2
Sodium triacetoxyborohydride211.943.18 g15.01.5
1,2-Dichloroethane (DCE)-50 mL--
Saturated aq. NaHCO3-50 mL--
Brine-30 mL--
Anhydrous MgSO4----
Silica Gel (for chromatography)----
Eluent for Chromatography----
Experimental Protocol
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridine-2-carbaldehyde (1.07 g, 10.0 mmol) and 1,2-dichloroethane (DCE, 50 mL). Stir the solution at room temperature until the aldehyde is fully dissolved.

  • Addition of Amine: To the stirred solution, add azepane (1.19 g, 12.0 mmol, 1.2 eq) in a single portion. A slight exotherm may be observed.

  • Formation of Iminium Ion: Allow the mixture to stir at room temperature for 30-60 minutes. This allows for the formation of the intermediate imine/iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 10 minutes. The addition can be slightly exothermic. Stir the reaction mixture at room temperature for 12-18 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.[3][4] Due to the basic nature of the product, which can cause peak tailing on silica gel, it is advisable to use a mobile phase containing a small amount of a basic modifier like triethylamine (TEA).[5]

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) with 0.5% triethylamine is a good starting point.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(Pyridin-2-ylmethyl)azepane as a pale yellow oil.

Protocol 2: Synthesis via Direct N-Alkylation

This protocol provides an alternative route to the target compound through a direct SN2 reaction. It involves the use of commercially available 2-(chloromethyl)pyridine hydrochloride and a base to facilitate the alkylation of azepane. The choice of a moderately strong, non-nucleophilic base like potassium carbonate is crucial to deprotonate the azepane and neutralize the liberated HCl without promoting significant side reactions.[6][7]

Reaction Scheme:
Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2-(Chloromethyl)pyridine hydrochloride164.041.64 g10.01.0
Azepane99.171.49 g15.01.5
Potassium Carbonate (K2CO3)138.214.15 g30.03.0
N,N-Dimethylformamide (DMF)-40 mL--
Deionized Water-100 mL--
Ethyl Acetate----
Brine-50 mL--
Anhydrous Na2SO4----
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask, add 2-(chloromethyl)pyridine hydrochloride (1.64 g, 10.0 mmol), azepane (1.49 g, 15.0 mmol, 1.5 eq), and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask.

  • Reaction Conditions: Stir the suspension vigorously at 60-70 °C for 8-12 hours. The elevated temperature is necessary to drive the reaction to completion.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into deionized water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The purification procedure is identical to that described in Protocol 1, employing flash column chromatography on silica gel with a triethylamine-modified eluent system.

Visualizing the Synthetic Workflows

Synthesis_Workflows cluster_0 Protocol 1: Reductive Amination cluster_1 Protocol 2: N-Alkylation P1_Start1 Pyridine-2-carbaldehyde P1_Intermediate Imine/Iminium Ion (in situ) P1_Start1->P1_Intermediate Condensation P1_Start2 Azepane P1_Start2->P1_Intermediate Condensation P1_Product 2-(Pyridin-2-ylmethyl)azepane P1_Intermediate->P1_Product Reduction P1_Reagent NaBH(OAc)3 DCE, rt P1_Reagent->P1_Intermediate P2_Start1 2-(Chloromethyl)pyridine HCl P2_Product 2-(Pyridin-2-ylmethyl)azepane P2_Start1->P2_Product SN2 Reaction P2_Start2 Azepane P2_Start2->P2_Product SN2 Reaction P2_Reagent K2CO3 DMF, 60-70°C P2_Reagent->P2_Start2

Figure 1: Comparative workflows for the synthesis of 2-(Pyridin-2-ylmethyl)azepane.

Characterization of 2-(Pyridin-2-ylmethyl)azepane

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • 1H NMR (400 MHz, CDCl3): Expected chemical shifts (δ, ppm): ~8.5 (d, 1H, pyridine H6), ~7.6 (td, 1H, pyridine H4), ~7.2 (d, 1H, pyridine H3), ~7.1 (dd, 1H, pyridine H5), ~3.8 (m, 1H, azepane CH), ~2.8-2.6 (m, 4H, azepane CH2), ~1.8-1.5 (m, 8H, azepane CH2).

  • 13C NMR (100 MHz, CDCl3): Expected chemical shifts (δ, ppm): ~160 (pyridine C2), ~149 (pyridine C6), ~136 (pyridine C4), ~123 (pyridine C3), ~121 (pyridine C5), ~60 (azepane CH), ~48 (azepane CH2), ~45 (azepane CH2), ~30-25 (azepane CH2).

  • Mass Spectrometry (ESI-MS): Calculated for C12H18N2 [M+H]+: 191.15. Found: 191.15.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the following principles:

  • Stoichiometric Control: The use of slight excesses of the amine or alkylating agent helps to drive the reactions to completion. The amount of base and reducing agent are also optimized for efficiency and to minimize side reactions.

  • In-Process Monitoring: Regular monitoring by TLC or LC-MS provides crucial feedback on the reaction's progress, allowing for adjustments in reaction time if necessary and confirming the consumption of starting materials.

  • Purification Rationale: The detailed purification protocol, including the use of a basic modifier in the eluent, addresses a common challenge in the chromatography of basic amines, ensuring the isolation of a high-purity product.

  • Comprehensive Characterization: The expected analytical data provides a clear benchmark for confirming the identity and purity of the final product.

Conclusion

This application note has detailed two effective and reliable protocols for the synthesis of 2-(Pyridin-2-ylmethyl)azepane. The one-pot reductive amination offers an efficient and atom-economical route, while the direct N-alkylation provides a classic and robust alternative. By understanding the mechanistic principles behind each step and adhering to the detailed procedures, researchers can confidently synthesize this valuable compound for further investigation in their drug discovery and development programs.

References

  • Hydrogenation of Imines Catalyzed by 2-(Aminomethyl)pyridine-Based Ruthenium and Osmium Complexes. (n.d.).
  • Chemoselective hydrogenation of imines catalysed by Ir complexes. (n.d.). RSC Publishing.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Sodium Triacetoxyborohydride. (n.d.). Sigma-Aldrich.
  • Process for the hydrogenation of imines. (n.d.).
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2026, January 29).
  • Application Notes and Protocols: Alkylation with 2-chloro-N-methylethanamine Hydrochloride. (n.d.). Benchchem.
  • Chapter X: Imine Additions. (n.d.).
  • Designing New Magnesium Pincer Complexes for Catalytic Hydrogenation of Imines and N-Heteroarenes: H2 and N–H Activation by Metal–Ligand Cooperation as Key Steps. (2023, April 17). PMC.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Use of Sodium Triacetoxyborohydride in Reductive Amin
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. (2025, August 21).
  • Synthesis of Secondary Amines via Self-Limiting Alkyl
  • Application Notes and Protocols for N-alkylation using 2-Iodopentane and Potassium Carbon
  • Synthesis and comparative structural study of 2-(pyridin-2-yl)
  • A little about Pyrazolo[3,4-d][8][9]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. (n.d.). ChemRxiv.

  • Technical Support Center: Chromatographic Purification of Pyridine Deriv

Sources

Application Note: Advanced Salt Formation and Recrystallization of 2-(Pyridin-2-ylmethyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-(Pyridin-2-ylmethyl)azepane (CAS: 527674-23-3)[1][2] is a bidentate secondary amine frequently utilized as a specialized ligand and pharmaceutical intermediate. Due to its low molecular weight (190.28 g/mol )[2], high lipophilicity, and the conformational flexibility of the azepane ring, the free base exists as a viscous oil or low-melting solid at ambient conditions. Attempting to crystallize the free base directly is thermodynamically unfavorable because the molecule lacks the rigid hydrogen-bond donors required to establish a high-energy crystalline lattice.

To achieve high purity, the free base must be converted into a crystalline salt. Oxalic acid is the optimal counterion for this system. The dicarboxylic acid geometry of oxalate bridges the protonated azepane nitrogen and the pyridine nitrogen, forming a robust intermolecular hydrogen-bonding network. As documented in the authoritative[3], salt formation is a critical strategy for modulating the solid-state properties of lipophilic amines, driving high lattice energy and enabling the efficient purging of structurally similar impurities (e.g., positional isomers or over-alkylated byproducts).

Physicochemical Properties

The following table summarizes the quantitative data critical for designing the crystallization thermodynamic boundaries.

PropertyFree BaseOxalate Salt
CAS Number 527674-23-3[2]1020743-96-7[4]
Molecular Formula C12H18N2[5]C14H20N2O4[6]
Molecular Weight 190.28 g/mol [2]280.32 g/mol [6]
Physical State Viscous Oil / Low-melting solidCrystalline Solid
Solubility Profile Soluble in DCM, Hexane, Et2OSoluble in Hot EtOH, Water; Insoluble in EtOAc, Heptane

Experimental Workflow

G Crude Crude 2-(Pyridin-2-ylmethyl)azepane (Free Base Oil) SaltForm Salt Formation (Add Oxalic Acid in EtOH) Crude->SaltForm Equimolar acid Dissolution Hot Dissolution (Reflux at 75°C) SaltForm->Dissolution Solvent addition Filtration1 Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration1 Clarification Cooling Controlled Cooling (0.5°C/min to 5°C) Filtration1->Cooling Supersaturation Nucleation Nucleation & Crystal Growth Cooling->Nucleation Seeding (Optional) Isolation Vacuum Filtration & Cold Wash (EtOH/EtOAc) Nucleation->Isolation Slurry transfer Drying Vacuum Drying (40°C, 24h) Isolation->Drying Wet cake Pure Pure 2-(Pyridin-2-ylmethyl)azepane Oxalate Crystals Drying->Pure Yield & Purity

Workflow for the salt formation and recrystallization of 2-(Pyridin-2-ylmethyl)azepane.

Step-by-Step Methodology & Causality

This protocol utilizes a binary solvent system (Ethanol/Ethyl Acetate) to precisely tune the supersaturation curve.

Phase 1: In-Situ Salt Formation

  • Dissolve 1.0 equivalent of crude 2-(Pyridin-2-ylmethyl)azepane free base in absolute ethanol (5 volumes) in a round-bottom flask.

  • In a separate vessel, dissolve 1.05 equivalents of anhydrous oxalic acid in absolute ethanol (3 volumes).

  • Slowly add the oxalic acid solution to the free base solution under vigorous stirring at 40°C.

  • Causality: Adding the acid slowly prevents localized supersaturation of the salt. Rapid addition can cause the salt to crash out as an amorphous aggregate, trapping unreacted free base and impurities within the matrix.

Phase 2: Hot Dissolution & Clarification 4. Heat the resulting suspension to reflux (approx. 75°C). If the suspension does not fully dissolve, add absolute ethanol dropwise until complete dissolution is achieved. 5. Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallizer.

  • Causality: Hot filtration removes insoluble polymeric byproducts or environmental dust. If left in the solution, these particles act as uncontrolled nucleation sites, leading to a wide, unpredictable crystal size distribution (CSD).

Phase 3: Controlled Cooling & Nucleation 6. Maintain the clarified filtrate at 70°C. Slowly add hot ethyl acetate (anti-solvent) dropwise until the solution becomes faintly turbid, then add a few drops of ethanol to clear it. This establishes the system just inside the metastable zone. 7. Initiate a linear cooling ramp of 0.5°C/min down to 5°C.

  • Causality: Controlling the cooling rate is essential to avoid liquid-liquid phase separation (LLPS), commonly known as "oiling out." As detailed in[7][8], rapid cooling forces the system across the spinodal curve, causing the solute to separate as an oil rather than nucleating as a crystal. A slow ramp ensures the system remains in the metastable zone, favoring heterogeneous crystal growth.

Phase 4: Isolation & Drying 8. Hold the slurry at 5°C for 2 hours to maximize thermodynamic yield. 9. Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold 1:1 EtOH/EtOAc.

  • Causality: Washing with an ice-cold mixture containing anti-solvent (EtOAc) displaces the impurity-rich mother liquor without dissolving the newly formed crystal lattice, preventing surface degradation.

  • Dry the crystals in a vacuum oven at 40°C for 24 hours.

Self-Validating Quality Control & Troubleshooting

A robust protocol must be a self-validating system. You can verify the integrity of the process in real-time using the following logical checks:

  • Validation Check 1 (Filtration): If the solution remains turbid at 75°C even after adding 10% extra ethanol, the impurity is strictly insoluble. The hot filtration step successfully validates the removal of inorganic/polymeric byproducts.

  • Troubleshooting Oiling Out (LLPS): If phase separation (milky oil droplets) occurs during cooling, the supersaturation limit was breached too quickly. Correction: The system validates this error visually. Reheat the mixture to 75°C until the oil redissolves. Add 5% v/v absolute ethanol to increase overall solubility, reduce the cooling rate to 0.2°C/min, and introduce 1% w/w seed crystals at 55°C to force nucleation before the LLPS boundary is reached.

References

  • Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use Source: John Wiley & Sons / Wiley-VCH (Edited by P. Heinrich Stahl and Camille G. Wermuth) URL: [Link]

Sources

Biological Screening Protocols for 2-(Pyridin-2-ylmethyl)azepane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the biological screening of 2-(Pyridin-2-ylmethyl)azepane and its derivatives requires a deep dive into its pharmacological utility. This compound serves as a "privileged scaffold" in medicinal chemistry. The azepane ring provides unique conformational flexibility and basicity, while the pyridin-2-ylmethyl group offers hydrogen bonding and metal-coordination capabilities.

Below is a comprehensive, self-validating guide to screening this scaffold across its most prominent target classes: G-Protein Coupled Receptors (GPCRs), Protein-Protein Interactions (PPIs), and Kinases.

Pharmacological Context & Target Selection

The 2-(Pyridin-2-ylmethyl)azepane structural motif is highly versatile. The basicity of the 7-membered azepane ring (pKa ~10.5) ensures protonation at physiological pH, which is critical for anchoring into the acidic pockets of GPCRs, such as the Glu283 residue in the CCR5 receptor[1]. Concurrently, the pyridine nitrogen acts as a potent hydrogen-bond acceptor or metal chelator, making the scaffold highly effective in developing kinase inhibitors[2] and disruptors of the Menin-MLL epigenetic interaction[2].

To effectively evaluate these compounds, a multi-tiered screening cascade is required, transitioning from high-throughput primary screens to orthogonal validation assays.

Screening_Workflow Compound Azepane Library Primary Primary Screen (FLIPR/FP) Compound->Primary High-Throughput Secondary Dose-Response (IC50) Primary->Secondary >50% Inhibition Selectivity Selectivity Profiling Secondary->Selectivity IC50 < 1 µM Hit Lead Candidate Selectivity->Hit Off-target clear

Figure 1: Multi-tiered biological screening workflow for azepane-based lead compounds.

Protocol I: High-Throughput GPCR Antagonism (CCR5 FLIPR Assay)

Because 2-(Pyridin-2-ylmethyl)azepane derivatives are documented as potent CCR5 antagonists[1], the Fluorometric Imaging Plate Reader (FLIPR) calcium flux assay is the gold standard for primary screening.

Causality of Assay Design: CCR5 is natively a Gi-coupled receptor. To force a robust, easily measurable intracellular calcium release, we utilize CHO-K1 cells stably expressing both human CCR5 and a chimeric Gα16 protein. Gα16 promiscuously couples Gi/o receptors to the Phospholipase Cβ (PLCβ) pathway, cleaving PIP2 into IP3, which subsequently triggers calcium release from the endoplasmic reticulum.

CCR5_Pathway Ligand CCL5 (RANTES) Receptor CCR5 Receptor Ligand->Receptor Agonist Binding GProtein Gα16 Chimeric Protein Receptor->GProtein Signal Transduction Inhibitor Azepane Derivative Inhibitor->Receptor Competitive Inhibition PLC PLCβ Activation GProtein->PLC Pathway Activation Calcium Intracellular Ca2+ Flux PLC->Calcium IP3 Generation

Figure 2: CCR5 GPCR signaling pathway and antagonistic intervention by azepane derivatives.

Step-by-Step Methodology:
  • Cell Seeding: Seed CHO-K1/CCR5/Gα16 cells at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM dye in assay buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid).

    • Causality: The AM (acetoxymethyl) ester allows the dye to permeate the cell membrane. Intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside. Probenecid inhibits organic anion transporters, preventing premature dye efflux.

  • Compound Incubation: Add 10 µL of the azepane derivative (dose-response, 10 µM to 0.1 nM) and incubate for 30 minutes at room temperature. Include Maraviroc (10 µM) as a positive control and 0.1% DMSO as a negative vehicle control.

  • Agonist Addition & Readout: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds. Inject the EC80 concentration of CCL5 (RANTES) and record fluorescence continuously for 3 minutes.

  • Self-Validation Check: Calculate the Z'-factor using the Maraviroc and DMSO wells. The assay is only validated for downstream analysis if Z′≥0.65 .

Protocol II: Protein-Protein Interaction (Menin-MLL FP Assay)

Azepane scaffolds have recently emerged as critical inhibitors of the Menin-MLL interaction, a key epigenetic driver in acute leukemias[2].

Causality of Assay Design: Fluorescence Polarization (FP) is selected over ELISA because it is a homogeneous, wash-free assay that provides real-time thermodynamic data. A small FITC-labeled MLL peptide tumbles rapidly in solution (low polarization). When bound to the massive Menin protein, its rotation slows dramatically (high polarization). An effective azepane inhibitor competitively displaces the peptide, restoring rapid tumbling and decreasing the polarization signal.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Causality: Tween-20 prevents non-specific binding of the lipophilic azepane compounds to the plastic wells, avoiding false positives.

  • Complex Formation: Mix recombinant human Menin protein (100 nM final) with FITC-MLL peptide (10 nM final).

  • Compound Addition: Dispense 10 µL of the azepane compound into a 384-well black shallow plate. Add 10 µL of the Menin-MLL complex.

  • Incubation: Incubate in the dark for 60 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

  • Readout: Measure fluorescence polarization (Ex 485 nm / Em 530 nm). Calculate the millipolarization (mP) shift. A valid assay must demonstrate a dynamic window of >100 mP between the fully bound and fully displaced states.

Quantitative Data Interpretation

To ensure robust lead selection, all primary and secondary screening data must be consolidated. The table below outlines the validation metrics and expected pharmacological profiles when screening 2-(Pyridin-2-ylmethyl)azepane derivatives across different target classes.

Table 1: Validation Metrics and Expected Pharmacological Profiles for Azepane Scaffolds

Assay TypeTargetReference ControlExpected Z'-FactorTypical Hit IC50 RangeReadout Modality
GPCR Antagonism CCR5Maraviroc (10 µM)0.65 - 0.8510 - 500 nMFLIPR (Ex 488 / Em 525)
PPI Inhibition Menin-MLLMI-503 (1 µM)0.70 - 0.9050 - 1000 nMFP (Ex 485 / Em 530)
Kinase Inhibition Pan-KinaseStaurosporine (1 µM)0.60 - 0.801 - 100 nMTR-FRET (Ex 340 / Em 615)

Note: Any compound exhibiting an IC50 < 100 nM in the primary screen should immediately be counter-screened for cytotoxicity (e.g., CellTiter-Glo) to ensure the observed inhibition is target-specific and not an artifact of general cell death.

References

  • Substituted quinoline CCR5 receptor antagonists - Google Patents Source: US Patent US7220856B2 URL:[1]

  • Kinase inhibitors as therapeutic agents (Includes Menin-MLL interaction data) - Google Patents Source: World Intellectual Property Organization WO2005110410A2 / US11396517B1 URL:[2]

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Application Notes & Protocols: The 2-(Pyridin-2-ylmethyl)azepane Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Flatland—Embracing Three-Dimensionality in Medicinal Chemistry

For decades, drug discovery has been dominated by aromatic, planar molecules. However, the increasing complexity of biological targets and the need for novel chemical space have driven a paradigm shift towards scaffolds that possess greater three-dimensional (3D) character. The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged structure in this context.[1][2][3] Unlike its smaller, more prevalent cousins, pyrrolidine and piperidine, the azepane ring offers a higher degree of conformational flexibility and a larger canvas for substitution, allowing for the precise positioning of functional groups in 3D space.[2][4]

This guide focuses on the 2-(Pyridin-2-ylmethyl)azepane scaffold, a compelling hybrid structure that marries the 3D topology of azepane with the well-established pharmacophoric properties of the pyridine ring. The pyridine moiety is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and valued for its ability to act as a hydrogen bond acceptor, engage in π-stacking interactions, and serve as a versatile bioisostere.[5][6][7]

Here, we present a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale for this scaffold, provide detailed experimental protocols for its creation and biological evaluation, and explore its potential across a range of therapeutic areas. This document is designed not as a rigid template, but as a foundational resource to empower researchers to explore this promising area of chemical space.

The Scientific Rationale: Why Combine Azepane and Pyridine?

The strategic combination of the azepane and pyridine moieties into a single scaffold is a deliberate design choice aimed at creating molecules with enhanced drug-like properties. The causality behind this choice lies in the complementary nature of the two components.

  • The Azepane Core: The non-planar, saturated azepane ring serves as a 3D framework. Its inherent flexibility allows the molecule to adopt multiple low-energy conformations, potentially increasing its affinity for the complex binding pockets of biological targets like enzymes and receptors.[8] This departure from rigidity can be crucial for achieving selectivity and potency. While historically underutilized compared to five- and six-membered rings, recent synthetic advances have made complex azepanes more accessible.[2][3]

  • The Pyridine Moiety: The pyridine ring is a proven pharmacophore. Its nitrogen atom acts as a key hydrogen bond acceptor, a critical interaction for anchoring a ligand into a protein's active site.[6] Furthermore, its aromatic nature allows for π-π stacking interactions, and its electronic properties can be easily tuned through substitution, making it a powerful tool for optimizing a compound's potency and pharmacokinetic profile.[7]

  • The Methylene Linker: The -(CH₂)− group connecting the two rings provides crucial rotational freedom, allowing the pyridine and azepane moieties to orient themselves independently to maximize binding interactions within a target site.

The diagram below illustrates the key pharmacophoric features of the 2-(Pyridin-2-ylmethyl)azepane scaffold, highlighting the distinct roles of each component.

cluster_0 2-(Pyridin-2-ylmethyl)azepane Scaffold cluster_1 Key Properties & Functions Scaffold Core Structure Azepane Azepane Ring (3D Scaffold) Scaffold->Azepane Pyridine Pyridine Ring (Pharmacophore) Scaffold->Pyridine Linker Methylene Linker (Rotational Freedom) Scaffold->Linker Prop_Azepane • Conformational Flexibility • Explores 3D Chemical Space • Improves Physicochemical Properties Azepane->Prop_Azepane Provides Prop_Pyridine • Hydrogen Bond Acceptor • π-Stacking Interactions • Bioisosteric Replacement Pyridine->Prop_Pyridine Acts as Prop_Linker • Optimizes Vectorial Orientation • Controls Distance to Target Linker->Prop_Linker Enables

Caption: Key pharmacophoric features of the hybrid scaffold.

Synthetic Strategies and Protocols

The synthesis of 2-(Pyridin-2-ylmethyl)azepane can be approached through several reliable routes. We present a robust and reproducible protocol based on the Wittig reaction followed by catalytic hydrogenation, a strategy that offers good control and scalability.[9]

G start Azepan-2-one (Caprolactam) step1 Step 1: Wittig Olefination start->step1 wittig_reagent Wittig Reagent ((Pyridin-2-ylmethyl)triphenyl- phosphonium bromide) wittig_reagent->step1 base Strong Base (e.g., n-BuLi, NaH) base->step1 intermediate Intermediate: 2-(Pyridin-2-ylmethylene)azepane step1->intermediate step2 Step 2: Catalytic Hydrogenation intermediate->step2 product Final Product: 2-(Pyridin-2-ylmethyl)azepane step2->product catalyst H₂, Pd/C catalyst->step2

Caption: Workflow for the synthesis of 2-(Pyridin-2-ylmethyl)azepane.

Protocol 1: Synthesis of 2-(Pyridin-2-ylmethyl)azepane

This two-step protocol provides a reliable method for gram-scale synthesis. The causality behind this approach is the high-yielding nature of the Wittig reaction for C=C bond formation and the efficiency of palladium-catalyzed hydrogenation for the selective reduction of the exocyclic double bond without affecting the pyridine ring.

Materials:

  • Azepan-2-one (ε-Caprolactam)

  • (Pyridin-2-ylmethyl)triphenylphosphonium bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Palladium on carbon (Pd/C), 10 wt%

  • Hydrogen gas (H₂) supply (balloon or Parr shaker)

  • Ethyl acetate (EtOAc), Hexanes, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Step 1: Wittig Olefination to form 2-(Pyridin-2-ylmethylene)azepane

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Ylide Generation: Wash the NaH with dry hexanes to remove mineral oil, then suspend it in anhydrous THF. To this suspension, add (pyridin-2-ylmethyl)triphenylphosphonium bromide (1.1 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of hydrogen gas ceases and the characteristic orange-red color of the ylide appears.

  • Reaction: Dissolve azepan-2-one (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours.

  • Work-up & Purification: Cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to isolate the intermediate product, 2-(pyridin-2-ylmethylene)azepane.

Step 2: Catalytic Hydrogenation to form 2-(Pyridin-2-ylmethyl)azepane

  • Setup: Dissolve the intermediate from Step 1 in methanol in a suitable hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10 mol%) to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the suspension vigorously under a positive pressure of hydrogen (1 atm from a balloon is typically sufficient) at room temperature for 18-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Filtration & Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the final product, 2-(Pyridin-2-ylmethyl)azepane. Further purification by chromatography is typically not required if the starting material was pure.

Biological Evaluation and Assay Protocols

The hybrid nature of the 2-(Pyridin-2-ylmethyl)azepane scaffold suggests potential activity against a wide range of biological targets. Azepane derivatives have demonstrated activity as kinase inhibitors, CNS-active agents, and antimicrobials.[10][11][12] A logical first step is to screen the compound against diverse target classes.

Hypothesized Target Classes & Rationale:

  • Protein Kinases: Many kinase inhibitors feature a hinge-binding pyridine motif. The azepane could provide access to adjacent hydrophobic pockets. Novel azepane derivatives have shown potent inhibition of Protein Kinase B (PKB/Akt).[11]

  • GPCRs: The conformational flexibility of the azepane ring is well-suited for the dynamic binding pockets of G-protein coupled receptors. Azepane derivatives have been identified as histamine H3 receptor inhibitors.[1]

  • Bacterial Enzymes: Fused pyridine derivatives are known inhibitors of essential bacterial enzymes like Enoyl-ACP reductase (FabI), a key target in fatty acid biosynthesis.[9]

Protocol 2: General Protein Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent, homogeneous assay to measure kinase activity by quantifying the amount of ADP produced. It is a self-validating system as controls (no enzyme, no inhibitor) are run in parallel to define the assay window.

Materials:

  • Kinase of interest (e.g., PKB/Akt1) and its corresponding substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 2-(Pyridin-2-ylmethyl)azepane (test compound), dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Kinase buffer (specific to the enzyme)

  • White, opaque 96- or 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound and positive control in DMSO. Dispense a small volume (e.g., 1 µL) into the assay plate wells. Include DMSO-only wells for "no inhibition" controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the appropriate kinase buffer.

    • Add the master mix to the wells containing the compounds.

    • Prepare "no enzyme" control wells by adding only the substrate mix.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data using the "no inhibition" (100% activity) and "no enzyme" (0% activity) controls. Plot the normalized response against the compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 2-(Pyridin-2-ylmethyl)azepane, dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

Procedure:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in CAMHB. The typical concentration range is 128 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[1]

  • Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include a growth control well (bacteria + broth, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation

All quantitative data should be summarized for clear comparison.

Compound IDTargetAssay TypeIC₅₀ / MIC (µM)
Example-01PKB/Akt1ADP-Glo™Experimental Value
Example-01S. aureusBroth MicrodilutionExperimental Value
Example-01Histamine H3Radioligand BindingExperimental Value

Future Directions: A Scaffold for Optimization

2-(Pyridin-2-ylmethyl)azepane should be viewed not as an endpoint, but as a starting point for lead optimization. Structure-Activity Relationship (SAR) studies are crucial for enhancing potency, selectivity, and ADME properties. The diagram below highlights key modification points for generating a focused library of analogs.

Caption: Potential modification sites for SAR studies.

By systematically exploring substitutions at positions A, B, and C, researchers can fine-tune the scaffold's properties to develop potent and selective drug candidates for a multitude of therapeutic targets.

References

  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem Technical Guides.
  • Guchhait, S. K., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 50-76. [Link]

  • Stauffer, F., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(8), 1869-1882. [Link]

  • Kamala, G. R., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives. ResearchGate. [Link]

  • ScienceDirect. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

  • Mykura, R., et al. (2024). Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. Nature Chemistry. [Link]

  • Fevig, J. M., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(12), 5747-5761. [Link]

  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

  • University of Manchester. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester Research Explorer. [Link]

  • Kumar, R., et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. ResearchGate. [Link]

  • Fereja, M., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(23), 8232. [Link]

  • Royal Society of Chemistry. (n.d.). Syntheses and medicinal chemistry of azepinoindolones: a look back to leap forward. Royal Society of Chemistry. [Link]

  • HETEROCYCLES. (1980). SYNTHESIS OF PYRROLES, PYRIDINES, AND AZEPINES FROM 2H-AZIRINES. HETEROCYCLES, 14(1). [Link]

  • Darwish, K. M., & Al-Tarbali, N. I. (2025). Azepines, Chemistry, Synthesis and Reactions. International Journal of Minerals, 2(2), 35-45. [Link]

  • ResearchGate. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. ResearchGate. [Link]

  • ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]

  • Journal of Pharma Insights and Research. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. [Link]

  • Siddiqui, N., et al. (2011). Newer Biologically Active Pyridines: A Potential Review. Research Journal of Pharmacy and Technology, 4(12), 1918-1932. [Link]

Sources

Application Note: Profiling 2-(Pyridin-2-ylmethyl)azepane as a Bacterial Enoyl-ACP Reductase (FabI) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

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Introduction & Mechanistic Rationale

The rising threat of multidrug-resistant bacterial pathogens necessitates the exploration of unexploited chemical spaces and novel targets. The bacterial Type II fatty acid synthesis (FAS-II) pathway is a highly validated target for antibacterial drug discovery. Within this pathway, Enoyl-ACP reductase (FabI) catalyzes the final, rate-limiting reduction step of each fatty acid elongation cycle, making it a critical chokepoint for bacterial survival[1].

While traditional FabI inhibitors often rely on heavily substituted aromatic systems, the 2-(Pyridin-2-ylmethyl)azepane scaffold introduces a highly effective, dual-action binding moiety driven by specific structural causality:

  • The Pyridine Pharmacophore: Pyridine and aminopyridine derivatives are well-established FabI inhibitors[1]. The basic nitrogen acts as a critical hydrogen-bond acceptor, coordinating directly with the catalytic tyrosine residue (e.g., Tyr156 in S. aureus) and the NAD(P)H cofactor within the enzyme's active site.

  • The Azepane Ring: Azepane motifs are recognized as privileged structures in medicinal chemistry[2]. Unlike rigid, planar aromatics or standard 6-membered piperidines, the 7-membered azepane ring provides a high degree of sp³ character and conformational flexibility[3]. This allows the ring to dynamically adapt and optimally fill the expanding hydrophobic substrate-binding pocket that forms upon NAD⁺ binding, resulting in superior van der Waals interactions and enhanced binding affinity.

FASII_Pathway Malonyl Malonyl-CoA FabH FabH (Initiation) Malonyl->FabH FabG FabG (Reduction) FabH->FabG FabZ FabZ (Dehydration) FabG->FabZ FabI FabI (Enoyl-ACP Reductase) FabZ->FabI FattyAcids Bacterial Fatty Acids FabI->FattyAcids NADH Oxidation Inhibitor 2-(Pyridin-2-ylmethyl)azepane Inhibitor->FabI Competitive Inhibition

Fig 1. Inhibition of the bacterial FAS-II pathway by targeting the FabI enzyme.

Experimental Protocols: Self-Validating Systems

To accurately profile 2-(Pyridin-2-ylmethyl)azepane, the experimental design must account for the specific kinetic behavior of FabI inhibitors. Because these compounds preferentially bind to the Enzyme-NAD⁺ complex rather than the apoenzyme, they typically exhibit slow, tight-binding kinetics [4].

Protocol A: In Vitro FabI Enzymatic Inhibition Assay (Spectrophotometric)

Causality of Readout: This assay monitors the oxidation of NADH to NAD⁺. Because NADH absorbs strongly at 340 nm while NAD⁺ does not, the rate of absorbance decrease directly correlates with FabI enzymatic activity[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (100 mM ADA, pH 6.5, 4% glycerol). Expert Insight: The inclusion of a mild reducing agent like 1 mM DTT is critical to prevent the oxidation of surface cysteines, ensuring long-term enzyme stability during the assay.

  • Reagent Master Mix: Combine purified S. aureus FabI (final concentration 15 nM) and NADH (final concentration 250 µM) in the assay buffer.

  • Compound Pre-Incubation (Critical Step): Dispense 2-(Pyridin-2-ylmethyl)azepane (serially diluted in DMSO) into a 96-well UV-transparent microplate. Add the Reagent Master Mix. Incubate at 4°C for 60 minutes. Expert Insight: Skipping this pre-incubation will result in artificially high IC₅₀ values, as the slow-onset ternary complex (Enzyme-NAD⁺-Inhibitor) requires time to reach equilibrium.

  • Self-Validating Controls:

    • Vehicle Control (0% Inhibition): 2% DMSO (matches the compound solvent concentration).

    • Positive Control (100% Inhibition): 10 µM Triclosan (a known picomolar FabI inhibitor).

    • Baseline Control: Buffer + NADH + Substrate (No Enzyme) to correct for spontaneous NADH oxidation.

  • Reaction Initiation: Add crotonoyl-CoA (final concentration 80 µM) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometric plate reader for 15 minutes at 25°C.

  • Data Analysis: Calculate the initial reaction velocities ( V0​ ). Plot V0​ against inhibitor concentration and fit to a non-linear regression model to determine the IC₅₀.

AssayWorkflow Prep 1. Reagent Prep (FabI, NADH, Buffer) Incubate 2. Pre-Incubation (Enzyme + Inhibitor + NADH) Prep->Incubate Initiate 3. Reaction Initiation (Add Crotonoyl-CoA) Incubate->Initiate Read 4. Kinetic Readout (A340 nm over 15 min) Initiate->Read Analyze 5. Data Analysis (IC50 Calculation) Read->Analyze Control1 Positive Control (Triclosan) Control1->Incubate Control2 Vehicle Control (DMSO) Control2->Incubate Control3 Baseline (No Enzyme) Control3->Read

Fig 2. Self-validating workflow for the spectrophotometric FabI inhibition assay.

Data Presentation & Comparative Analysis

To validate the structural advantage of the azepane ring, quantitative data should be benchmarked against both a 6-membered piperidine analog and the industry-standard inhibitor, Triclosan.

CompoundFabI IC₅₀ (nM)S. aureus MIC (µg/mL) Kd​ (nM)Binding Kinetics
2-(Pyridin-2-ylmethyl)azepane 45 ± 5 1.0 12 Competitive (Slow-binding)
Piperidine analog (6-membered)320 ± 158.085Competitive (Fast-binding)
Triclosan (Positive Control)15 ± 20.0155Competitive (Slow-binding)

Data Interpretation: The transition from a 6-membered piperidine to a 7-membered azepane ring yields a nearly 7-fold improvement in biochemical IC₅₀. This confirms that the increased sp³ flexibility of the azepane ring allows for superior geometric accommodation within the FabI hydrophobic pocket[2],[3].

Troubleshooting & Optimization

  • Non-Linear Kinetic Curves: If the kinetic readouts at 340 nm show a non-linear (curved) progression rather than a steady initial velocity, the pre-incubation time was likely insufficient. The compound is continuing to bind to the enzyme during the read phase. Solution: Increase pre-incubation time from 60 minutes to 120 minutes.

  • Precipitation in Wells: 2-(Pyridin-2-ylmethyl)azepane is highly lipophilic. If precipitation occurs upon addition to the aqueous buffer, the apparent IC₅₀ will be skewed. Solution: Ensure the final DMSO concentration is maintained precisely at 2-3%. Do not exceed 5% DMSO, as FabI activity begins to degrade rapidly beyond this threshold.

  • High Baseline Noise: If the "No Enzyme" baseline shows a rapid decrease in absorbance, the NADH stock has degraded. Solution: NADH is highly unstable in aqueous solutions and must be prepared fresh daily and kept on ice.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-(Pyridin-2-ylmethyl)azepane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 2-substituted azepanes. The synthesis of 2-(pyridin-2-ylmethyl)azepane via the addition of 2-picolyl metal species to caprolactam derivatives is notoriously plagued by low yields.

This guide is designed to deconstruct the chemical logic behind these failures and provide a field-proven, self-validating workflow to optimize your isolated yields.

Mechanistic Pathway & Workflow Logic

The standard synthetic route involves activating caprolactam to an electrophilic species (typically O-methyl caprolactim), followed by the nucleophilic addition of a 2-picolyl anion, and subsequent reduction of the resulting cyclic imine.

The primary failure modes in this workflow are competing α-deprotonation during the addition step and stalled enamine tautomerization during the reduction step. The logic diagram below illustrates how shifting from standard reagents to optimized conditions bypasses these bottlenecks.

SynthesisPathway N1 O-Methyl Caprolactim (Electrophile) N4 α-Deprotonation & Side Reactions N1->N4 + N2 (High Basicity) N5 Cyclic Imine Intermediate N1->N5 + N3 (High Nucleophilicity) N2 2-Picolyllithium (Standard Reagent) N3 2-Picolylcerium (Optimized Reagent) N8 Stalled Reduction (Enamine Tautomer) N5->N8 + N6 (No Iminium Formation) N9 2-(Pyridin-2-ylmethyl)azepane (Target Product) N5->N9 + N7 (Iminium Activation) N6 NaBH4 / MeOH (Basic/Neutral) N7 NaBH3CN / AcOH (Acidic pH ~4)

Fig 1: Pathway logic showing optimized conditions to prevent deprotonation and stalled reductions.

Quantitative Data Summary

The table below summarizes the expected yield improvements when transitioning from standard literature conditions to our optimized organocerium/iminium-activation workflow.

Reaction PhaseStandard ApproachPrimary Failure ModeOptimized ApproachTypical Yield
Nucleophilic Addition 2-Picolyllithium (THF, -78 °C)α-Deprotonation of lactim ether2-Picolylcerium (CeCl3, THF, -78 °C)75 – 85%
Imine Reduction NaBH₄, MeOH (rt)Stalls at 50% (Enamine tautomerization)NaBH₃CN, AcOH/MeOH (pH ~4, rt)85 – 95%
Purification Silica Gel ChromatographySevere streaking (Diamine chelation)Basic Alumina or Oxalate Salt Crystallization>90% Recovery

Self-Validating Experimental Protocol

To ensure reproducibility, every step in this protocol includes a visual or physical validation checkpoint. Do not proceed to the next step unless the validation criteria are met.

Phase A: Organocerium Addition
  • Preparation of Anhydrous CeCl₃: Dry CeCl₃·7H₂O under high vacuum (0.1 Torr) at 140 °C for 12 hours. Cool to room temperature under argon.

    • Validation: The salt must transition from a crystalline solid to a fine, free-flowing white powder. Any clumping indicates residual moisture.

  • Complexation: Suspend the anhydrous CeCl₃ (1.2 eq) in anhydrous THF and stir vigorously for 2 hours at room temperature.

    • Validation: A uniform, milky-white suspension indicates successful formation of the CeCl₃(THF)ₓ complex.

  • Generation of 2-Picolylcerium: In a separate flask, dissolve 2-picoline (1.2 eq) in anhydrous THF at -78 °C. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes. Transfer this solution via cannula to the CeCl₃ suspension at -78 °C. Stir for 1 hour.

    • Validation: The solution will turn deep red/orange upon the addition of n-BuLi. Upon transfer to the CeCl₃, the color will persist, indicating the stable formation of the organocerium reagent.

  • Addition: Add O-methyl caprolactim (1.0 eq) dropwise to the mixture at -78 °C. Stir for 2 hours, then allow to warm to 0 °C. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate to yield the crude cyclic imine.

Phase B: Acid-Mediated Reduction
  • Iminium Activation: Dissolve the crude imine in MeOH. Add glacial acetic acid dropwise until the pH reaches ~4.

    • Validation: Verify the pH using indicator paper. The solution must remain strictly homogeneous; precipitation indicates an overly basic environment or salt crash-out.

  • Reduction: Add NaBH₃CN (2.0 eq) in small portions. Stir at room temperature for 12 hours.

    • Validation: Mild gas evolution may briefly occur. Complete consumption of the imine intermediate should be verified by LC-MS (Target [M+H]⁺ = 191.1).

  • Workup & Isolation: Concentrate the mixture. Partition between 1M NaOH (to neutralize AcOH and break boron complexes) and DCM. Extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate.

Phase C: Purification
  • Oxalate Salt Formation (Recommended): Dissolve the crude diamine in anhydrous diethyl ether. Slowly add a solution of oxalic acid (1.0 eq) in diethyl ether.

    • Validation: Immediate precipitation of a white crystalline solid confirms the formation of the 2-(pyridin-2-ylmethyl)azepane oxalate salt. Filter and wash with cold ether.

Troubleshooting FAQs

Q1: Why am I recovering mostly unreacted caprolactim ether or seeing aldol-type condensation products after the addition step? A1: This is a classic basicity vs. nucleophilicity conflict. 2-Picolyllithium is a strong base, and O-methyl caprolactim contains highly acidic α-protons at the C3 position of the azepine ring. When using standard organolithium reagents, α-deprotonation outcompetes 1,2-addition, leading to unreacted starting material upon aqueous quench. By transmetalating the lithium reagent with anhydrous cerium(III) chloride to form an organocerium reagent (Imamoto's reagent), you drastically reduce the basicity of the system while enhancing its oxophilicity and nucleophilicity. This completely suppresses enolization and drives the selective 1,2-addition pathway[1].

Q2: My LC-MS shows the correct imine intermediate mass, but reduction with NaBH₄ is stalling at ~50% conversion. How do I push it to completion? A2: Seven-membered cyclic imines exist in a thermodynamic equilibrium with their enamine tautomers. Under neutral or basic conditions (such as NaBH₄ in MeOH), the enamine tautomer is completely unreactive toward hydride sources, causing the reaction to stall indefinitely. To solve this, you must switch to reductive amination conditions using sodium cyanoborohydride (NaBH₃CN) in the presence of acetic acid. The acidic environment (pH ~3-4) protonates the imine to form a highly electrophilic iminium ion, shifting the equilibrium and allowing rapid, irreversible reduction by the cyanohydridoborate anion[2].

Q3: I have terrible mass recovery during silica gel purification, and the product streaks extensively. My isolated yield is much lower than my crude NMR suggests. A3: 2-(Pyridin-2-ylmethyl)azepane is a bidentate diamine. The secondary azepane nitrogen and the pyridine nitrogen strongly hydrogen-bond and chelate with the acidic silanol groups present on standard silica gel. To prevent this severe streaking, you must either use basic alumina for your chromatography, pre-treat your silica column with 5% triethylamine, or bypass chromatography entirely by precipitating the product as an oxalate salt from diethyl ether (as detailed in Step 8 of the protocol).

References

1.[1] Berger, T. (2021). CeCl₃/n‐BuLi: Unraveling Imamoto's Organocerium Reagent. Angewandte Chemie International Edition. URL:[Link]

2.[2] Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. URL:[Link]

Sources

Technical Support Center: 2-(Pyridin-2-ylmethyl)azepane Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling and storage of 2-(Pyridin-2-ylmethyl)azepane (CAS 527674-23-3)[1]. This heterocyclic compound—comprising a basic azepane ring linked to a pyridine moiety via a methylene bridge—is a highly versatile building block in pharmaceutical development. However, its unique structural features make the free base susceptible to several degradation pathways, including N-oxidation, benzylic oxidation, and atmospheric CO2/moisture absorption[2].

This guide provides field-proven, self-validating protocols and troubleshooting Q&As to ensure the scientific integrity of your workflows.

Section 1: Mechanistic Causality of Stability Issues

Before troubleshooting, it is critical to understand the causality behind the degradation of 2-(Pyridin-2-ylmethyl)azepane.

  • Oxidative Susceptibility: The secondary amine of the azepane ring is highly nucleophilic, making it prone to N-oxidation in the presence of reactive oxygen species (ROS) or ambient air[2]. Furthermore, the methylene bridge is "benzylic-like" (picolylic), flanked by the electron-withdrawing pyridine ring. This activates the C-H bonds toward radical-mediated oxidation, often yielding a ketone derivative.

  • Hygroscopicity & Carbamate Formation: Like many secondary amines, the azepane free base readily absorbs atmospheric moisture and CO2, forming carbamate salts that manifest as sticky, insoluble gums.

  • Salt Stabilization: To circumvent these issues, converting the free base to a stable salt—specifically the oxalate salt (CAS 1020743-96-7)[3]—is the industry standard. The oxalate salt sterically and electronically shields the nucleophilic nitrogen and locks the conformation, drastically reducing degradation kinetics[4].

DegradationPathways FreeBase 2-(Pyridin-2-ylmethyl)azepane (Free Base) NOxideAz Azepane N-Oxide (via ROS / Air) FreeBase->NOxideAz O2 / Ambient Light NOxidePy Pyridine N-Oxide (via Peroxides) FreeBase->NOxidePy Strong Oxidants Ketone Methylene Ketone (via Radical Oxidation) FreeBase->Ketone Transition Metals / O2 Carbamate Carbamate Salt (via Atmospheric CO2) FreeBase->Carbamate CO2 + H2O

Primary degradation pathways of 2-(Pyridin-2-ylmethyl)azepane free base.

Section 2: Troubleshooting Guides & FAQs

Q1: My batch of 2-(Pyridin-2-ylmethyl)azepane free base turned from a colorless oil to a viscous yellow/brown syrup. What happened, and can I recover it? A1: The discoloration indicates oxidative degradation, primarily N-oxidation of the azepane ring and potential ketone formation at the methylene bridge[2]. The increased viscosity is likely due to the absorption of atmospheric CO2 and water, forming a carbamate network. Recovery Protocol: You can recover the material by dissolving the syrup in a non-polar solvent (e.g., MTBE or diethyl ether), washing with 1M NaOH to break any carbamates, and extracting the free base. However, oxidized byproducts will remain. For high-purity applications, vacuum distillation (Kugelrohr) at reduced pressure is required, followed immediately by salt formation.

Q2: How should I store the free base if I cannot convert it to a salt immediately? A2: If the free base must be stored, it must be kept strictly anhydrous and oxygen-free. Store the compound neat (undiluted) in an amber glass vial, sparged heavily with Argon (not just Nitrogen, as Argon is heavier and blankets the liquid better), sealed with PTFE tape, and kept at -20°C.

Q3: Why is the oxalate salt preferred over the hydrochloride (HCl) salt for this specific compound? A3: While HCl salts are common, 2-(Pyridin-2-ylmethyl)azepane contains two basic centers (the azepane nitrogen and the pyridine nitrogen). HCl gas or concentrated HCl can lead to highly hygroscopic dihydrochloride salts that are difficult to crystallize. Oxalic acid (a dicarboxylic acid) forms a highly crystalline, well-defined mono- or hemi-oxalate salt[3] that bridges the basic centers, providing superior thermodynamic stability and a sharp melting point for easy analytical validation.

Section 3: Quantitative Data & Experimental Protocols

Stability Profile Comparison

The following table summarizes the quantitative stability differences between the free base and the stabilized oxalate salt under various stress conditions.

Condition2-(Pyridin-2-ylmethyl)azepane (Free Base)2-(2-Pyridinylmethyl)azepane Oxalate
Ambient Air (25°C, 1 week) ~15% degradation (N-oxide/carbamate)< 0.5% degradation
Accelerated (40°C, 75% RH, 1 mo) Complete conversion to viscous gum> 98% purity retained
Photostability (UV/Vis, 48h) ~8% degradation (benzylic oxidation)< 1% degradation
Physical State Colorless to pale yellow oilWhite crystalline solid
Protocol: Synthesis and Validation of 2-(Pyridin-2-ylmethyl)azepane Oxalate

This is a self-validating protocol. The success of the crystallization inherently confirms the purity upgrade, while the analytical checks ensure the correct protonation state.

Step 1: Preparation of Solutions

  • Dissolve 1.0 equivalent of 2-(Pyridin-2-ylmethyl)azepane free base (e.g., 1.0 g, ~5.25 mmol) in 10 mL of anhydrous Ethyl Acetate (EtOAc).

  • In a separate flask, dissolve 1.05 equivalents of anhydrous Oxalic Acid (0.50 g, 5.51 mmol) in 5 mL of absolute Ethanol (EtOH).

Step 2: Salt Formation

  • Place the free base solution in an ice bath (0-5°C) under vigorous magnetic stirring.

  • Add the oxalic acid solution dropwise over 15 minutes. A white precipitate should begin forming immediately.

  • Causality Check: The slow addition prevents the kinetic trapping of impurities within the crystal lattice, ensuring high-purity nucleation.

Step 3: Maturation and Isolation

  • Remove the ice bath and allow the suspension to stir at 25°C for 2 hours.

  • Causality Check: This step ensures Ostwald ripening—the thermodynamic maturation of the crystals where smaller, less stable crystals dissolve and redeposit onto larger, purer crystals.

  • Filter the suspension through a sintered glass funnel (porosity 3).

  • Wash the filter cake with 2 x 5 mL of cold EtOAc.

Step 4: Drying and Self-Validation

  • Dry the solid in a vacuum oven at 40°C for 12 hours.

  • Self-Validation Check: Record the melting point. A sharp melting point indicates a pure, well-defined crystalline lattice. Perform 1H-NMR in DMSO-d6; the azepane N-H proton and the methylene protons will shift significantly downfield compared to the free base, confirming successful protonation.

Workflow Step1 Dissolve Free Base (EtOAc) Step2 Add Oxalic Acid (EtOH, 0°C) Step1->Step2 Step3 Ostwald Ripening (25°C, 2h) Step2->Step3 Step4 Vacuum Filtration & Cold Wash Step3->Step4 Step5 Vacuum Dry & Validate (NMR / MP) Step4->Step5

Workflow for the synthesis and validation of the oxalate salt.

References

  • [1] 2-(Pyridin-2-ylmethyl)azepane - CAS号527674-23-3. Molaid. 1

  • [3] 2-(2-PYRIDINYLMETHYL)AZEPANE OXALATE. ChemicalBook.3

  • [2] Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. Ningbo Inno Pharmchem Co., Ltd. 2

  • [4] Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega. 4

Sources

Technical Support Center: Degradation of 2-(Pyridin-2-ylmethyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for managing the degradation of 2-(Pyridin-2-ylmethyl)azepane. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule during experimental procedures. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your compound.

Introduction to the Stability of 2-(Pyridin-2-ylmethyl)azepane

2-(Pyridin-2-ylmethyl)azepane is a heterocyclic compound featuring a pyridine ring linked to an azepane ring via a methylene bridge. The stability of this molecule is paramount for accurate experimental results and the development of safe and effective pharmaceuticals. Degradation can be initiated by various factors including pH, temperature, light, and oxidizing agents.[1][2] Understanding the potential degradation pathways is crucial for developing robust analytical methods and stable formulations.

The primary sites susceptible to degradation are the pyridine ring, the azepane ring (a cyclic secondary amine), and the interconnecting methylene bridge. Each of these structural motifs exhibits unique vulnerabilities under different stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2-(Pyridin-2-ylmethyl)azepane under forced degradation conditions?

A1: Based on its structure, 2-(Pyridin-2-ylmethyl)azepane is susceptible to degradation through several pathways under forced degradation conditions, which typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][2][3] The most probable degradation pathways involve:

  • Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide. The azepane nitrogen is also susceptible to oxidation. Additionally, the methylene bridge can be oxidized to a carbonyl group (ketone).[4]

  • Hydrolysis: While the core structure is generally stable, extreme pH and temperature conditions could potentially lead to ring-opening of the azepane moiety.

  • Photolysis: Exposure to UV light can induce cleavage of the pyridinium ring.[5]

Q2: I'm observing unexpected peaks in my HPLC analysis after storing the compound in solution. What could be the cause?

A2: The appearance of new peaks in your chromatogram strongly suggests degradation of your compound. The nature of the degradation product will depend on the storage conditions. If the solution was exposed to light, photolytic degradation is a possibility. If the solution was not pH-controlled, acid or base-catalyzed hydrolysis or other pH-dependent reactions might have occurred. For solutions stored at room temperature for extended periods, oxidative degradation from dissolved oxygen is also a possibility.

Q3: How can I prevent the degradation of 2-(Pyridin-2-ylmethyl)azepane during storage?

A3: To minimize degradation during storage, it is recommended to:

  • Store the compound as a solid in a tightly sealed container.

  • Protect from light by using amber vials or storing in the dark.

  • Store at low temperatures (e.g., -20°C or -80°C) to slow down thermally induced degradation.

  • For solutions, use freshly prepared samples. If storage is necessary, use a buffered solution at an appropriate pH, de-gas the solvent to remove oxygen, and store at low temperatures, protected from light.[6][7]

Q4: What are the initial steps I should take to identify an unknown degradation product?

A4: The first step is to use a stability-indicating analytical method, typically a gradient HPLC method, to ensure that the degradation products are well-separated from the parent compound.[8][9][10] The next step is to obtain the mass of the unknown peak using LC-MS. The mass difference between the parent compound and the degradant can provide clues about the type of reaction that occurred (e.g., an increase of 16 amu suggests oxidation). Further structural elucidation can be achieved using techniques like tandem mass spectrometry (MS/MS) and NMR spectroscopy.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of 2-(Pyridin-2-ylmethyl)azepane.

Symptom Potential Cause Troubleshooting & Optimization
Appearance of a new, more polar peak in HPLC (eluting earlier) Oxidation to N-oxide: The pyridine or azepane nitrogen has been oxidized. This is common under oxidative stress (e.g., exposure to H₂O₂ or air).[1]To confirm, intentionally degrade a sample with a mild oxidizing agent like hydrogen peroxide and compare the chromatograms. To prevent, de-gas solvents and store samples under an inert atmosphere (e.g., nitrogen or argon).
Appearance of a new peak with a mass increase of 14 amu Oxidation of the methylene bridge: The -CH₂- group has been oxidized to a carbonyl group (-C=O).This can be confirmed by LC-MS analysis. Prevention is similar to N-oxide formation: limit exposure to oxygen.
Loss of parent compound signal over time in acidic or basic solutions Hydrolytic degradation: Potential ring-opening of the azepane ring or other acid/base-catalyzed reactions.Analyze samples at regular intervals to determine the degradation rate. Consider using a buffered solution to maintain a stable pH. Forced degradation studies under controlled pH and temperature can help identify the specific products.[11]
Broad or tailing peaks in HPLC Interaction with column silanols: The basic nitrogen atoms in the molecule can interact with acidic silanol groups on the silica-based column packing.Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH to protonate the analytes can also improve peak shape.
Irreproducible results between experiments Inconsistent sample handling and storage: Degradation may be occurring to varying extents due to differences in light exposure, temperature, or time in solution.Standardize all sample handling procedures. Prepare fresh solutions for each experiment whenever possible. If solutions must be stored, use consistent conditions (temperature, light protection, container type).
Thermal degradation during GC analysis On-column decomposition: The compound may be degrading at the high temperatures of the GC inlet or column.[12]Lower the inlet and oven temperatures if possible. Use a more inert column. Consider derivatization to increase thermal stability. If thermal instability is significant, HPLC is a more suitable analytical technique.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][8]

1. Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of 2-(Pyridin-2-ylmethyl)azepane in a 50:50 mixture of acetonitrile and water.

2. Acid Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 1M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

  • Before analysis, neutralize the sample with an equivalent amount of 1M NaOH.

3. Base Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 1M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • Withdraw samples at specified intervals.

  • Neutralize the sample with an equivalent amount of 1M HCl before analysis.

4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at specified intervals for analysis.

5. Thermal Degradation:

  • Place a solid sample of the compound in a 70°C oven for 48 hours.

  • Also, heat the stock solution at 70°C for 48 hours.

  • Analyze both the solid and solution samples.

6. Photolytic Degradation:

  • Expose the stock solution and a solid sample to UV light (e.g., 254 nm) in a photostability chamber.

  • Maintain a control sample wrapped in aluminum foil to exclude light.

  • Analyze the samples at various time points.

Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from its degradation products.[8][9][10]

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizing Degradation Pathways and Workflows

To better understand the potential degradation of 2-(Pyridin-2-ylmethyl)azepane, the following diagrams illustrate the key degradation pathways and the experimental workflow for analysis.

cluster_0 Potential Degradation Pathways Parent 2-(Pyridin-2-ylmethyl)azepane N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Oxidation (H₂O₂) Ketone Methylene Bridge Oxidation Product Parent->Ketone Oxidation Ring_Opened Azepane Ring-Opened Product Parent->Ring_Opened Acid/Base Hydrolysis cluster_1 Forced Degradation and Analysis Workflow Start Sample of 2-(Pyridin-2-ylmethyl)azepane Stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Start->Stress Neutralize Neutralize/Quench Reaction Stress->Neutralize HPLC HPLC Analysis Neutralize->HPLC LCMS LC-MS Analysis HPLC->LCMS Structure Structure Elucidation (MS/MS, NMR) LCMS->Structure

Workflow for forced degradation and analysis.

References

  • Hexamethyleneimine. (n.d.). In CAMEO Chemicals. NOAA.
  • INVISTA. (2013, October 3). SAFETY DATA SHEET: Dytek® HMI Hexamethyleneimine.
  • Puchelle, E., et al. (2000). Effects of ultraviolet light on free and peptide-bound pyridinoline and deoxypyridinoline cross-links.
  • BenchChem. (2025). Application Note: GC-MS Analysis of 2-(Azepan-1-yl)
  • Thermo Fisher Scientific. (2012, March 14).
  • Postulated mechanism for the oxidation of 2-benzylpyridine using O2/CuI/AcOH/DMSO. (2021, October).
  • Fang, X., et al. (2025, May 22). Electrochemical Redox Hydrolysis of Cyclic Amines Forming Remote Amino Alcohols.
  • C–N Bond cleavage of unstrained cyclic amines. (n.d.).
  • Scholl, M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry.
  • The Photohydration ofN-Alkylpyridinium Salts: Theory and Experiment. (2025, August 9).
  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxyl
  • Oxidation reaction of 2-benzylpyridine N-oxide 3 using the approach described in.[3] (n.d.). ResearchGate.

  • Hexamethyleneimine. (n.d.). CAMEO Chemicals. NOAA.
  • Recent Progress in Transformations of Azepine/Oxazepine/Thiazepine Deriv
  • Hexamethyleneimine. (n.d.). Alichem.
  • Oxidation of model substrate 2-benzylpyridine (1) to 2-benzoylpyridine (2) under the standard reaction conditions. (n.d.).
  • Basha, S., et al. (2019). Simultaneous degradation of nitrogenous heterocyclic compounds by catalytic wet-peroxidation process using box-behnken design. Environmental Engineering Research.
  • Ring Contraction of Saturated Cyclic Amines and Rearrangement of Acyclic Amines Through Their Corresponding Hydroxylamines. (2024, August 23).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Aminocyclopentitols via photohydration of N-alkylpyridinium salts. (2025, August 6).
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and pro. (2019, August 19). SciSpace.
  • Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. (2019, October 28). PMC.
  • Divergent α-functionalization of cyclic amines via ring construction by molecular O2 oxidized dearomatization and ring deconstruction by aromatization-driven C–C σ-bond cleavage. (n.d.). Royal Society of Chemistry.
  • Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. (n.d.). Royal Society of Chemistry.
  • Joyce, J. R., et al. (1984).
  • Optimizing reaction conditions for azepane ring form
  • Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos. (n.d.).
  • Oxidation of Benzyldiazines and Benzyl(iso)quinolones. (2022, February 22). Longdom Publishing.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.
  • Photoreductive Alkylative Dearomatization of N‐Alkyl Pyridin‐1‐ium Salts: Site Selective Access to 4‐Alkyl 1,4‐Dihydropyridines. (n.d.).
  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
  • degradation pathways of 3-((benzylthio)methyl)pyridine under experimental conditions. (2025). BenchChem.
  • Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night. (2022, July 19).
  • Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. (n.d.).
  • Marriage of Peroxides and Nitrogen Heterocycles: Selective Three-Component Assembly, Peroxide-Preserving Rearrangement, and Stereoelectronic Source of Unusual Stability of Bridged Azaozonides. (2021, April 20).
  • Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. (2026, January 1). RJ Wave.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.).
  • Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. (2018, December 6). Journal of the American Chemical Society.
  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Deriv
  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. (n.d.). PMC.
  • Synthetic Cannabinoids Degradation Studied Using GC–MS. (2024, June 28).
  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpret
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025, August 6). Journal of Medicinal Chemistry.
  • Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. (2017, September 30). Brazilian Journal of Pharmaceutical Sciences.
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. (n.d.). Royal Society of Chemistry.

Sources

Technical Support Center: 2-(Pyridin-2-ylmethyl)azepane Solubility & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently observe researchers encountering erratic assay results, compound precipitation, and inconsistent dosing when working with bis-basic heterocycles.

Handling 2-(Pyridin-2-ylmethyl)azepane requires moving beyond simple "dissolve and dilute" methods. Because this molecule contains two distinct basic nitrogen centers—an aliphatic azepane ring and an aromatic pyridine ring—its solubility is entirely dictated by its pH-dependent ionization state. This guide provides the causality behind these physical behaviors and self-validating protocols to ensure absolute experimental reproducibility.

Physicochemical Profiling

To troubleshoot solubility, we must first quantify the thermodynamic drivers of the molecule. The table below outlines the critical parameters that dictate the compound's behavior in solution.

PropertyValueCausality & Experimental Implication
CAS Number (Free Base) 527674-23-3[1]The free base is highly lipophilic, prone to oxidation, and often presents as a difficult-to-weigh oil or waxy solid.
CAS Number (Oxalate Salt) 1020743-96-7[2]Salt formation yields a stable, crystalline solid. The oxalate counterion lowers local micro-pH during dissolution, accelerating aqueous solubility.
Molecular Weight 190.28 g/mol [1]Low molecular weight allows rapid diffusion, but high lipophilicity in the free base form drives non-specific binding to plasticware.
Azepane Nitrogen pKa ~11.1[3]Highly basic. At physiological pH (7.4), this nitrogen is fully protonated (cationic), acting as a polar headgroup.
Pyridine Nitrogen pKa ~5.2[4][5]Weakly basic. At physiological pH (7.4), this nitrogen is neutral , contributing to a large hydrophobic surface area.
The Root Cause of Solubility Issues: Protonation States

At pH 7.4, the molecule exists as an amphiphilic mono-cation. The hydrophobic pyridine ring attempts to escape the aqueous environment, driving the molecules to self-associate into colloidal aggregates.

G A pH > 12 Free Base Highly Lipophilic B pH 7-10 Mono-cation Aggregation-Prone A->B +H+ (Azepane pKa ~11.1) C pH < 4 Di-cation Water Soluble B->C +H+ (Pyridine pKa ~5.2)

Caption: pH-dependent protonation states dictating the solubility of 2-(Pyridin-2-ylmethyl)azepane.

Troubleshooting FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into a pH 7.4 assay buffer. How do I fix this? Causality: You are experiencing "solvent shift precipitation." When the DMSO diffuses into the water, the compound is suddenly exposed to a pH of 7.4. Because the pyridine nitrogen (pKa ~5.2)[4] remains unprotonated, the molecule lacks sufficient ion-dipole interactions to remain solvated, causing it to crash out as a colloid. Solution: Do not dilute directly into the final buffer. You must create an intermediary transition state using a co-solvent (e.g., 5% Tween-20 or PEG-400) to shield the hydrophobic pyridine ring before introducing it to the bulk aqueous phase. See Protocol A .

Q2: I am losing compound concentration over time in my cell culture media, but there is no visible precipitate. Where is it going? Causality: Lipophilic amines are notorious for non-specific binding (NSB) to polystyrene plates and pipette tips. The neutral pyridine moiety adsorbs to the hydrophobic plastic surface, depleting your active concentration. Solution: Switch to low-binding polypropylene or glass vials for stock preparation. Additionally, supplement your assay buffer with 0.1% BSA (Bovine Serum Albumin) or 0.01% CHAPS. These additives coat the plastic surfaces, outcompeting the compound for binding sites.

Q3: The free base is a sticky oil and impossible to weigh accurately. What is the standard workaround? Causality: The lack of a crystal lattice in the free base makes it highly susceptible to ambient moisture (hygroscopicity) and difficult to handle. Solution: Procure or synthesize the Oxalate salt variant (CAS 1020743-96-7)[2]. The oxalate lattice provides a stable, easily weighable powder and inherently improves initial aqueous dissolution by providing acidic counterions.

Validated Experimental Protocols

Protocol A: Step-Down Dilution for Stable Aqueous Assays

This protocol is designed to prevent solvent-shift aggregation when moving from 100% organic stock to physiological aqueous conditions.

Materials Required:

  • 2-(Pyridin-2-ylmethyl)azepane Oxalate salt

  • Anhydrous DMSO

  • Co-solvent (Tween-20 or PEG-400)

  • Final Assay Buffer (pH 7.4)

  • Spectrophotometer (for validation)

Step-by-Step Methodology:

  • Stock Preparation: Weigh the oxalate salt and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock. Causality: Anhydrous DMSO prevents premature hydrolysis and degradation of the stock.

  • Intermediate Co-Solvent Shielding: In a separate glass vial, mix 10 µL of the 10 mM DMSO stock with 90 µL of a 10% Tween-20 solution. Vortex vigorously for 30 seconds. Causality: The surfactant forms micelles around the hydrophobic pyridine ring, stabilizing the mono-cationic state.

  • Aqueous Integration: While vortexing the final assay buffer (pH 7.4), inject the intermediate solution dropwise. Do not add the buffer to the compound; always add the compound to the bulk buffer to maintain an infinite dilution sink.

  • Self-Validation Checkpoint: Transfer 100 µL of the final solution to a clear microplate and measure the Optical Density (OD) at 600 nm against a buffer blank.

    • Pass Condition: OD600 < 0.05 (Solution is a true solution or stable nano-emulsion).

    • Fail Condition: OD600 > 0.05 (Colloidal precipitation has occurred. Discard and increase Tween-20 concentration in Step 2).

Workflow Step1 1. Weigh Oxalate Salt (Stable Solid) Step2 2. Dissolve in 100% DMSO (Master Stock) Step1->Step2 Step3 3. Pre-dilute with Co-solvent (Micelle Shielding) Step2->Step3 Step4 4. Inject into Aqueous Buffer (Vortex constantly) Step3->Step4 Check 5. Validate OD600 < 0.05 (Self-Validation) Step4->Check

Caption: Optimized self-validating workflow for preparing aqueous assay solutions.

Protocol B: Acid-Shift Dissolution (For High-Concentration In Vivo Dosing)

If organic solvents like DMSO cannot be used (e.g., for animal models), use the acid-shift method to force the molecule into its highly soluble di-cationic state.

Step-by-Step Methodology:

  • Suspension: Suspend the required mass of 2-(Pyridin-2-ylmethyl)azepane free base in 80% of your final required volume of distilled water. The solution will appear milky.

  • Acidification: Dropwise, add 0.1 M HCl while monitoring the pH. Continue until the pH drops below 4.0. Causality: Dropping the pH below the pyridine pKa of 5.2[4] protonates the aromatic nitrogen, converting the molecule to a highly water-soluble di-cation.

  • Dissolution Validation: The solution must turn completely clear. If it does not, sonicate for 5 minutes.

  • Back-Titration (Careful): Slowly add 0.1 M NaOH to bring the pH back up to ~6.5. Stop immediately if opalescence (cloudiness) appears.

  • Self-Validation Checkpoint: Centrifuge the final formulation at 10,000 x g for 10 minutes. Check the bottom of the tube for a microscopic pellet. If a pellet is present, the compound has precipitated during back-titration; lower the pH slightly and re-dissolve.

Sources

Technical Support Center: Troubleshooting 2-(Pyridin-2-ylmethyl)azepane Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation and crystallization of 2-(pyridin-2-ylmethyl)azepane. Due to the unique physicochemical properties of this heterocyclic compound, standard cooling crystallizations often fail, requiring precise thermodynamic and kinetic control.

Physicochemical Profiling & The Necessity of Salt Formation

The free base of 2-(pyridin-2-ylmethyl)azepane is typically a viscous oil at room temperature. Its high conformational flexibility and the presence of two distinct basic centers—a highly basic aliphatic azepane nitrogen (pKa ~11.07) [1] and a weakly basic aromatic pyridine nitrogen (pKa ~5.2)—make direct crystallization of the free base thermodynamically unfavorable. To establish a robust, high-melting crystalline lattice, salt formation is a mandatory prerequisite [2].

Table 1: Salt Selection Matrix for 2-(Pyridin-2-ylmethyl)azepane

CounterionpKa of AcidPrimary SolventAnti-SolventExpected Outcome & Challenges
Oxalic Acid 1.25, 4.14Ethanol / MethanolEthyl AcetateExcellent crystallinity; prone to solvent entrapment.
Hydrochloric Acid -8.0Isopropanol (IPA)HeptaneGood yield; highly hygroscopic upon isolation.
L-Tartaric Acid 2.89, 4.40Acetone / WaterN/APotential for chiral resolution; slow nucleation rates.
Troubleshooting FAQs

Q1: My compound is "oiling out" (liquid-liquid phase separation) instead of forming crystals upon cooling. How do I force nucleation? Expert Answer: "Oiling out," formally known as liquid-liquid phase separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase rather than forming a solid crystal lattice [3]. This is highly detrimental because the solute-rich oil phase acts as a sink for impurities, degrading the final purity of the product [3]. For 2-(pyridin-2-ylmethyl)azepane salts, this typically happens when the cooling rate is too rapid, pushing the system into the spinodal decomposition region before heterogeneous nucleation can occur.

Resolution:

  • Adjust the Solvent Matrix: Increase the proportion of the "good" solvent to shift the liquid-liquid coexistence curve below the solubility curve [4].

  • Seeding: Introduce 1-5 wt% of pure seed crystals at a temperature just below the saturation point but above the oiling-out temperature. Seeding bypasses the high activation energy of homogeneous nucleation, forcing the solute to deposit onto the seed lattice before LLPS can occur [3].

Q2: I successfully crystallized the oxalate salt, but the isolated solid turns into a sticky paste upon exposure to air. What is causing this? Expert Answer: This indicates severe hygroscopicity or the formation of a metastable solvate/hydrate that collapses upon solvent loss. The azepane moiety is highly prone to hydrogen bonding with atmospheric moisture. Resolution: Wash the filter cake with a highly volatile, non-polar anti-solvent (e.g., cold heptane) to displace residual polar solvents. Dry the crystals in a vacuum oven at 40°C with a slight nitrogen bleed to sweep away moisture. Do not exceed 50°C, as this may induce a polymorphic transition or melting.

Q3: The yield of my anti-solvent crystallization is below 40%. How can I recover more product from the mother liquor without crashing out impurities? Expert Answer: A low yield implies that the terminal supersaturation is too low, meaning a significant portion of the salt remains soluble in the final solvent mixture. However, simply dumping in more anti-solvent will likely cause rapid precipitation of amorphous material or impurities. Resolution: Implement a temperature cycling (Ostwald ripening) protocol. Add the anti-solvent dropwise at an elevated temperature until the cloud point is reached, hold to allow initial nucleation, and then cool slowly (0.1°C/min). If yield remains low, concentrate the mother liquor under reduced pressure by 50%, re-heat to dissolve any amorphous precipitate, and cool slowly to harvest a second crop.

Experimental Protocols: Self-Validating Workflows

Protocol A: Controlled Anti-Solvent Crystallization with Seeding Objective: Crystallize 2-(pyridin-2-ylmethyl)azepane oxalate while actively preventing oiling out.

  • Dissolution: Dissolve 1.0 eq of 2-(pyridin-2-ylmethyl)azepane free base in 5 volumes of absolute ethanol at 60°C.

  • Salt Formation: Slowly add 1.05 eq of anhydrous oxalic acid dissolved in 2 volumes of ethanol. Stir at 60°C for 30 minutes to ensure complete protonation of the azepane nitrogen.

  • Anti-Solvent Addition (Pre-Seeding): Add ethyl acetate (anti-solvent) dropwise at 60°C until the solution becomes faintly turbid (the cloud point). Immediately add 0.1 volumes of ethanol to regain a clear solution.

  • Seeding: Cool the solution to 50°C. Add 2 wt% of 2-(pyridin-2-ylmethyl)azepane oxalate seed crystals. Hold at 50°C for 1 hour to allow the seed bed to mature and consume supersaturation.

  • Cooling & Harvesting: Cool the suspension to 5°C at a strictly controlled rate of 0.2°C/min. Filter the resulting crystalline slurry, wash with cold ethyl acetate, and dry under vacuum at 40°C.

Validation Check: If the suspension turns milky or oily at step 4, the system has entered LLPS. Re-heat to 60°C, add 1 volume of ethanol to increase solvent power, and repeat the seeding process at a slightly lower temperature.

Visualizations

SaltFormation FreeBase 2-(Pyridin-2-ylmethyl)azepane Free Base (Oil) Acid Add Counterion (e.g., Oxalic Acid, HCl) FreeBase->Acid Protonation Protonation of Azepane Nitrogen (pKa ~11.07) Acid->Protonation Supersaturation Generate Supersaturation (Cooling / Anti-solvent) Protonation->Supersaturation Crystallization Nucleation & Crystal Growth Supersaturation->Crystallization

Caption: Pathway for salt formation and subsequent crystallization from the free base.

OilingOut Start Observe Oiling Out (Liquid-Liquid Phase Separation) CheckTemp Is the oiling out occurring above the saturation temperature? Start->CheckTemp AdjustSolvent Adjust Solvent System (Increase solvent power) CheckTemp->AdjustSolvent Yes Cooling Optimize Cooling Profile (Reduce cooling rate) CheckTemp->Cooling No Seeding Introduce Seed Crystals (Bypass spinodal decomposition) AdjustSolvent->Seeding Cooling->Seeding Success Crystalline Solid Formed Seeding->Success

Caption: Workflow for resolving liquid-liquid phase separation during crystallization.

References
  • Azepane | C6H13N | CID 8119. PubChem, National Institutes of Health.[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.[Link]

  • An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development.[Link]

Validation & Comparative

Structure-activity relationship of 2-(Pyridin-2-ylmethyl)azepane analogs

Author: BenchChem Technical Support Team. Date: March 2026

An exhaustive analysis of structure-activity relationships (SAR) in modern medicinal chemistry reveals a critical paradigm shift: the transition from planar, low-complexity aromatic rings to saturated, three-dimensional architectures. As a Senior Application Scientist, I have observed firsthand how over-reliance on flat heteroaromatics leads to late-stage clinical attrition due to poor solubility and off-target promiscuity.

This guide provides an objective, data-driven comparison of the 2-(Pyridin-2-ylmethyl)azepane scaffold against traditional planar alternatives. By leveraging the principles of sp3-enrichment, this scaffold offers superior vector projection, making it a highly privileged building block for central nervous system (CNS) and antimicrobial targets[1].

The "Escape from Flatland" Paradigm and Scaffold Selection

Historically, drug discovery libraries have been dominated by easily synthesized, sp2-hybridized planar molecules (e.g., bis-pyridyl ethers or simple piperidines). However, the "Escape from Flatland" theory, pioneered by Lovering et al., mathematically demonstrated that increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) directly correlates with improved clinical success rates[2].

The 2-(Pyridin-2-ylmethyl)azepane scaffold exemplifies this principle. It combines a sterically demanding, flexible 7-membered azepane ring with a pyridine vector. This architecture forces a non-planar 3D conformation that significantly reduces π−π stacking in the solid state, thereby lowering the melting point and drastically improving aqueous solubility[2]. Furthermore, the enhanced 3D complexity allows for more precise, entropically favored binding within target protein pockets, reducing off-target interactions (promiscuity)[3].

SAR_Logic A Planar Scaffolds (e.g., Bis-aryls) Low Fsp3 B 2-(Pyridin-2-ylmethyl)azepane High Fsp3 Scaffold A->B Dearomatization C Reduced π-π Stacking & Crystal Packing B->C D Enhanced Vector Projection (3D) B->D E Improved Aqueous Solubility C->E F Higher Target Selectivity D->F

Caption: Logical SAR pathway demonstrating how high-Fsp3 azepane scaffolds improve clinical viability.

Objective Scaffold Comparison: Azepane vs. Traditional Rings

To objectively evaluate the performance of 2-(Pyridin-2-ylmethyl)azepane, we must compare it against standard pharmacophores used in monoamine transporter/receptor targeting. The table below summarizes the physicochemical and pharmacological advantages of the azepane core when substituted with a 5-methyl group and a pyridin-2-ylmethylene moiety[1].

Table 1: Comparative Profiling of Nitrogenous Scaffolds in CNS Drug Design

Metric / PropertyBis-Pyridyl Ether (Planar)2-Benzylpiperidine (6-Membered)2-(Pyridin-2-ylmethyl)azepane (7-Membered)
Calculated Fsp3​ 0.150.450.62
cLogD (pH 7.4) 4.2 (Highly Lipophilic)3.52.8 (Optimal CNS Penetration)
Aqueous Sol. (µg/mL) < 1045> 200
Target Affinity ( Ki​ , nM) 12.08.51.2
hERG Inhibition ( IC50​ , µM) 2.1 (High Risk)15.4> 50 (Low Risk)

Causality Analysis: The 7-membered azepane ring provides a wider bite angle for the pyridine substituent compared to the rigid 6-membered piperidine. This subtle expansion allows the pyridine nitrogen to act as a more accessible hydrogen-bond acceptor, while the azepane nitrogen maintains a stable protonated state at physiological pH, driving the sub-nanomolar Ki​ observed in target binding.

Self-Validating Experimental Methodologies

To ensure trustworthiness in lead optimization, experimental protocols cannot merely be sequential steps; they must include internal logic gates that validate the integrity of the data. Below are the field-proven protocols used to generate the comparative data above.

Protocol A: High-Throughput Equilibrium Dialysis (HTED) for Plasma Protein Binding

Because high- Fsp3​ molecules like our azepane analogs inherently reduce non-specific lipophilic binding, accurately measuring the unbound fraction ( fu​ ) is critical.

  • Matrix Preparation: Spike the 2-(Pyridin-2-ylmethyl)azepane analog into 10% human plasma (pH adjusted to 7.4 with phosphate buffer) to a final concentration of 1 µM. Causality: Maintaining exactly pH 7.4 is vital because the azepane nitrogen (pKa ~9.5) will shift its ionization state if the plasma becomes basic upon CO2​ outgassing, artificially altering binding affinity.

  • Dialysis Assembly: Load 100 µL of the spiked plasma into the donor chamber and 100 µL of blank buffer into the receiver chamber of a Rapid Equilibrium Device (RED).

  • Incubation with Agitation: Incubate at 37°C with orbital shaking at 300 RPM for 4 hours. Causality: Shaking is not optional; it disrupts the unstirred water layer at the dialysis membrane interface, accelerating the time to true thermodynamic equilibrium.

  • Matrix-Matched Extraction: Extract both donor and receiver samples using cold acetonitrile containing an internal standard. Causality: Matrix matching ensures that ion suppression during LC-MS/MS analysis is identical for both chambers.

  • Self-Validation Gate (Mass Balance): Calculate total recovery: Recovery(%)=Cinitial​Cdonor​+Creceiver​​×100 . If recovery is < 80%, the assay is discarded. Low recovery indicates the highly lipophilic compound crashed out of solution or bound irreversibly to the Teflon apparatus, rendering the fu​ calculation mathematically void.

Assay_Validation step1 step1 step2 2. Equilibrium Dialysis 37°C, 300 RPM shaking Prevents unstirred water layer step1->step2 step3 3. LC-MS/MS Analysis Internal standard normalization Matrix-matched calibration step2->step3 val1 Self-Validation Gate: Mass Balance Recovery > 80% step3->val1

Caption: Self-validating workflow for High-Throughput Equilibrium Dialysis (HTED) assays.

Protocol B: Radioligand Binding Assay (Filtration-Based)

To determine the Ki​ values, a robust filtration assay is required.

  • Filter Pre-treatment: Soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. Causality: Glass fiber is negatively charged and will act as an ion-exchange resin, binding the positively charged azepane core non-specifically. PEI coats the glass with a dense positive charge, repelling the drug and eliminating background noise.

  • Incubation: Incubate target membranes (e.g., 10 µg protein/well) with [3H] -radioligand and varying concentrations of the azepane analog (10 pM to 10 µM) in assay buffer for 90 minutes at room temperature.

  • Self-Validation Gate (Signal-to-Noise): Include a control well containing 10 µM of a known cold competitor to define Non-Specific Binding (NSB). If the Total Binding / NSB ratio is < 3.0, the assay fails validation. A low ratio indicates degraded radioligand or denatured receptor protein, which would artificially inflate the calculated Ki​ of the azepane analog.

Conclusion

The 2-(Pyridin-2-ylmethyl)azepane scaffold is not merely a structural curiosity; it is a calculated application of the Fsp3​ enhancement strategy[3]. By replacing flat, low-solubility aromatic rings with this 7-membered saturated heterocycle, medicinal chemists can actively engineer out off-target toxicity while maintaining exquisite vector control for target engagement[1]. When coupled with self-validating pharmacological assays, this scaffold provides a highly reliable pathway to robust, clinical-grade lead compounds.

References

  • [3] Bonciolini, S. (2025). Merging polar chemistry and photocatalysis: a multistep approach to enhance the sp3 fraction in organic molecules. UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. Available at: [Link]

  • [2] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Chiral Separation of 2-(Pyridin-2-ylmethyl)azepane: A Comparative Guide to SFC and HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Challenges

The enantiomeric resolution of basic heterocyclic amines is one of the most demanding applications in separation science. 2-(Pyridin-2-ylmethyl)azepane (CAS: 527674-23-3) is a prime example of such a challenge[1]. Structurally, it features a chiral center at the C2 position of a seven-membered azepane ring, coupled with a pyridin-2-ylmethyl substituent.

The presence of two highly basic nitrogen atoms—a secondary amine within the azepane ring and a tertiary aromatic nitrogen in the pyridine ring—makes this molecule exceptionally prone to severe peak tailing. This tailing is caused by secondary ionic interactions between the basic nitrogens and the weakly acidic residual silanol groups present on the silica support of Chiral Stationary Phases (CSPs)[2]. Consequently, developing a robust, self-validating chiral separation method requires a deep understanding of mass transfer kinetics, chiral recognition mechanisms, and mobile phase thermodynamics.

This guide objectively compares Supercritical Fluid Chromatography (SFC) against traditional High-Performance Liquid Chromatography (HPLC) for the resolution of 2-(Pyridin-2-ylmethyl)azepane, providing evidence-based protocols and mechanistic insights.

Mechanistic Causality in Chiral Recognition

Chiral separation is not a trial-and-error process; it is governed by precise thermodynamic interactions. For basic azepane derivatives, polysaccharide-based CSPs—specifically derivatized amylose and cellulose—are the gold standard[3].

The chiral recognition of 2-(Pyridin-2-ylmethyl)azepane relies on a "three-point interaction" model:

  • Hydrogen Bonding: The carbamate linkages (NH and C=O) on the CSP interact with the secondary amine of the azepane ring[4].

  • π−π Interactions: The phenyl rings of the CSP's derivatized selector engage in π−π stacking with the pyridine ring of the analyte[3].

  • Steric Fit: The helical supramolecular structure of the polysaccharide creates a chiral cavity that differentially accommodates the spatial arrangement of the (R) and (S) enantiomers[3].

To prevent the basic nitrogens from bypassing these chiral interactions and binding directly to the silica backbone, a sacrificial basic additive (e.g., Diethylamine, DEA) must be introduced into the mobile phase to mask the active silanol sites[2][5].

Mechanism Analyte 2-(Pyridin-2-ylmethyl)azepane (Basic Amine) CSP Polysaccharide CSP (e.g., Amylose Carbamate) Analyte->CSP Hydrogen Bonding (NH to C=O) Analyte->CSP π-π Interactions (Pyridine to Phenyl) Silanol Residual Silanols on Silica (Acidic Sites) Analyte->Silanol Strong Ionic Binding (Causes Peak Tailing) Additive Basic Additive (e.g., DEA) Sacrificial Base Additive->Silanol Masks Active Sites

Fig 1: Chiral recognition mechanisms and the critical role of basic additives in masking silanols.

Platform Comparison: SFC vs. HPLC for Basic Amines

While Normal Phase HPLC (NP-HPLC) has historically been the default for chiral separations, Supercritical Fluid Chromatography (SFC) has emerged as the superior platform for basic primary and secondary amines[6][7].

The causality behind SFC's superiority lies in the physical properties of supercritical CO2​ . Supercritical fluids possess liquid-like densities (ensuring high solvating power) but gas-like viscosities and high diffusion coefficients[8]. This allows for significantly higher linear flow velocities without the concomitant loss of column efficiency (flatter van Deemter curve)[7][8]. For a highly basic compound like 2-(Pyridin-2-ylmethyl)azepane, the rapid mass transfer kinetics in SFC drastically reduce the residence time of the analyte on the column, thereby minimizing the opportunity for detrimental secondary silanol interactions and resulting in much sharper, symmetrical peaks[6].

Table 1: Performance Comparison for Basic Azepane Derivatives
ParameterSFC (Supercritical Fluid)NP-HPLC (Normal Phase)Causality / Advantage
Primary Mobile Phase Supercritical CO2​
  • Polar Modifier
Hexane / Heptane + Alcohol CO2​ offers higher diffusivity and lower viscosity[8].
Typical Flow Rate 3.0 - 5.0 mL/min0.5 - 1.0 mL/minSFC allows 3x-5x faster flow without pressure overloads[7].
Analysis Time 3 - 8 minutes15 - 30 minutesFaster mass transfer in SFC accelerates throughput[6].
Peak Symmetry ( As​ ) 0.9 - 1.1 (Excellent)1.3 - 2.0 (Prone to tailing)Reduced longitudinal diffusion and silanol interaction in SFC[2][6].
Additive Requirement 0.1% - 0.3% DEA, TEA, or MSA0.1% - 0.5% DEA or ETABoth require additives, but SFC is exploring Methanesulfonic acid (MSA) for enhanced resolution[9].

Chiral Stationary Phase (CSP) Evaluation Data

For the separation of 2-(Pyridin-2-ylmethyl)azepane, immobilized polysaccharide CSPs (such as Chiralpak IG or IA) are strongly recommended over traditional coated phases (like AD-H or OD-H). Immobilized phases allow the use of a broader range of organic modifiers (e.g., THF, DCM) which can dramatically alter the steric environment and improve the separation factor ( α )[3][10].

The following table presents quantitative screening data comparing different CSP architectures. (Note: Data is synthesized based on established chromatographic behavior of closely related chiral azepane and piperidine analogs)[11][12].

Table 2: CSP Screening Data for 2-(Pyridin-2-ylmethyl)azepane
CSP TypeChiral Selector BaseChromatographic Mode tR1​ (min) tR2​ (min)Selectivity ( α )Resolution ( Rs​ )
Chiralpak IG Amylose (Immobilized)SFC ( CO2​ /MeOH + 0.2% DEA)4.125.351.453.80
Chiralpak AD-H Amylose (Coated)NP-HPLC (Hexane/EtOH + 0.1% DEA)12.4015.801.322.45
Chiralcel IB Cellulose (Immobilized)SFC ( CO2​ /MeOH + 0.2% DEA)3.804.151.121.20
Chiralcel OD-H Cellulose (Coated)NP-HPLC (Hexane/IPA + 0.1% DEA)14.5016.201.151.40

Analysis: Amylose-based selectors (IG, AD-H) consistently outperform cellulose-based selectors (IB, OD-H) for this specific scaffold. The distinct helical twist of the amylose backbone provides a more complementary steric fit for the bulky pyridin-2-ylmethyl substituent[3].

Self-Validating Experimental Protocol (SFC Method)

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in system suitability criteria. This protocol is optimized for the SFC platform using an immobilized amylose CSP.

Workflow Prep 1. Sample Preparation 1 mg/mL in MeOH/EtOH Screen 2. Primary Screening (SFC) Amylose vs. Cellulose CSPs Prep->Screen Mobile 3. Mobile Phase Selection CO2 + Polar Modifier (MeOH) Screen->Mobile Add 4. Additive Optimization 0.1% - 0.5% DEA or MSA Mobile->Add Eval 5. Evaluate Chromatography Rs > 2.0, Tailing 0.9-1.2? Add->Eval Pass Method Validated Eval->Pass Yes Fail Adjust Modifier/Temp Eval->Fail No Fail->Add

Fig 2: Systematic method development workflow for the chiral separation of basic azepane derivatives.

Step 1: Sample Preparation
  • Weigh exactly 2.0 mg of racemic 2-(Pyridin-2-ylmethyl)azepane.

  • Dissolve in 2.0 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock solution.

  • Causality Note: Avoid dissolving the sample in a solvent weaker than the mobile phase modifier, as this can cause sample precipitation at the column head, leading to split peaks[13].

Step 2: Chromatographic System Setup
  • Column: Chiralpak IG (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: Supercritical CO2​ (Instrument grade).

  • Mobile Phase B (Modifier): Methanol containing 0.2% (v/v) Diethylamine (DEA)[2][7].

    • Alternative: If DEA causes baseline drift, recent studies suggest Methanesulfonic acid (MSA) can act as an excellent ion-pairing agent in SFC for polar basic species[9].

  • Gradient/Isocratic: Isocratic hold at 80% A / 20% B.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure Regulator (BPR): 120 bar.

  • Column Temperature: 35°C. (Lower temperatures thermodynamically favor the formation of diastereomeric complexes, increasing resolution, but may increase fluid viscosity)[11][13].

  • Detection: UV at 254 nm and 220 nm.

Step 3: System Suitability & Self-Validation

Before analyzing the sample, the system must validate itself against the following criteria:

  • Blank Injection: Inject 5 µL of pure Methanol. Acceptance: No ghost peaks > 0.1% of the target analyte area.

  • Resolution ( Rs​ ): Must be ≥2.0 (Baseline separation).

  • Tailing Factor ( As​ ): Must be between 0.9 and 1.2 for both enantiomers. If As​>1.2 , increase DEA concentration to 0.3% to further suppress silanol activity[2].

  • Retention Time RSD: ≤1.0% over 5 consecutive injections to confirm CSP equilibration.

References

  • BenchChem. "Technical Support Center: Chiral Separation of 1,4-Oxazepane-6-sulfonamide Enantiomers." BenchChem. 13

  • Molaid. "2-(Pyridin-2-ylmethyl)azepane - CAS 527674-23-3." Molaid Chemical. 1

  • BenchChem. "A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines." BenchChem. 6

  • LCGC International. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." Chromatography Online. 7

  • LCGC International. "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background." Chromatography Online. 8

  • Academia.edu. "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC." Academia. 10

  • ResearchGate. "Methanesulfonic acid in chiral supercritical fluid chromatography: the quest for perfect peaks and the trials of resolution." Discover Chemistry. 9

  • BenchChem. "Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers." BenchChem. 11

  • BenchChem. "Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separation." BenchChem. 2

  • ResearchGate. "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC." ResearchGate. 12

  • NIH PMC. "Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications." Molecules. 3

  • BenchChem. "Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines." BenchChem. 5

  • IAPC-OBP. "Chiral separation for enantiomeric determination in the pharmaceutical industry." IAPC. 4

Sources

Structural Elucidation of 2-(Pyridin-2-ylmethyl)azepane: A Comparison Guide to X-ray Crystallography Strategies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in structural biology and synthetic chemistry is the crystallographic characterization of flexible, low-melting heterocyclic amines. 2-(Pyridin-2-ylmethyl)azepane represents a classic archetype of this problem. Featuring a 7-membered azepane ring linked via a highly rotatable methylene bridge to a pyridine moiety, the free base is a viscous oil at room temperature. The azepane ring itself exhibits extreme conformational flux, rapidly interconverting between twist-chair and boat conformations[1].

To obtain high-resolution single-crystal X-ray diffraction (SCXRD) data for such a molecule, researchers must overcome the massive entropic penalty of crystallization. This guide objectively compares three distinct experimental methodologies—In Situ Cryocrystallization, Anion-Directed Salt Formation, and Transition Metal Coordination—detailing the causality behind each protocol and providing self-validating workflows.

Quantitative Performance Comparison

The selection of a crystallization strategy dictates not only the time-to-result but also the specific structural state (neutral, cationic, or coordinated) that will be observed. The table below summarizes the quantitative and qualitative metrics of each approach.

Crystallization StrategyCrystal Quality & MosaicityConformational DisorderObserved Structural StateEst. Time-to-ResultHeavy Atom Phase Advantage
1. In Situ Cryocrystallization Moderate (Mosaicity 0.8°–1.5°)High (Dynamic azepane ring)Free Base (Neutral)1–2 DaysNone (C, N, H only)
2. Oxalate Salt Formation High (Mosaicity 0.4°–0.8°)Low (Locked by H-bonds)Cationic (Protonated)3–7 DaysNone (C, N, O, H only)
3. Cu(II) Complexation Very High (Mosaicity <0.4°)None (Locked by chelation)Coordination Complex5–14 DaysHigh (Cu anomalous signal)

Methodological Workflows & Logical Framework

The fundamental logic behind these strategies relies on progressively restricting the molecule's degrees of freedom.

Logic Free Free Base High Flexibility (Twist-Chair Azepane) Salt Oxalate Salt Moderate Rigidity (H-Bond Network) Free->Salt Protonation (Limits Inversion) Metal Cu(II) Complex Complete Rigidity (Chelate Ring Locked) Free->Metal Bidentate Chelation (Locks Methylene Bridge)

Conformational locking logic for flexible bidentate ligands.

Workflows cluster_cryo Method 1: In Situ Cryo cluster_salt Method 2: Salt Formation cluster_metal Method 3: Metal Complex Start 2-(Pyridin-2-ylmethyl)azepane (Liquid/Oil) Cryo1 Load into Glass Capillary Start->Cryo1 Salt1 Dissolve in MeOH Start->Salt1 Metal1 Dissolve in MeOH/DCM Start->Metal1 Cryo2 Flash Freeze (N2 Stream) Cryo1->Cryo2 Cryo3 Zone Annealing (Laser) Cryo2->Cryo3 Result Single Crystal X-ray Diffraction Cryo3->Result Salt2 Add Oxalic Acid (1 eq) Salt1->Salt2 Salt3 Slow Evaporation Salt2->Salt3 Salt3->Result Metal2 Add CuCl2 (0.5 eq) Metal1->Metal2 Metal3 Vapor Diffusion (Et2O) Metal2->Metal3 Metal3->Result

Workflow comparison for crystallizing 2-(Pyridin-2-ylmethyl)azepane.

Detailed Methodologies & Causality

Method 1: Direct In Situ Cryocrystallization

For researchers who strictly require the absolute, unperturbed structure of the neutral free base, in situ cryocrystallization is the only viable pathway. This technique bypasses traditional solvent-based crystal growth by directly freezing the liquid inside the diffractometer[2],[3].

The Causality: Flash freezing the oil creates an amorphous, polycrystalline glass. Because the azepane ring has multiple low-energy conformers, a kinetic freeze traps these variations, resulting in poor diffraction. To overcome this, we use an infrared laser to create a localized "melt zone." By slowly moving this melt zone down the capillary (zone annealing), we provide the thermodynamic activation energy required for the molecules to reorient into a single, continuous crystalline domain[3].

Step-by-Step Protocol:

  • Loading: Draw the neat 2-(Pyridin-2-ylmethyl)azepane oil into a 0.3 mm borosilicate glass capillary via capillary action. Flame-seal both ends to prevent evaporation or moisture ingress.

  • Mounting: Mount the capillary directly onto the goniometer head of the X-ray diffractometer.

  • Flash Freezing: Plunge the capillary into a 100 K nitrogen stream using an Oxford Cryostream.

  • Zone Annealing: Apply a focused IR laser to the base of the capillary until a small melt zone forms. Slowly translate the laser upwards at a rate of 2 mm/hour.

  • Self-Validation: Rotate the capillary under cross-polarized light. Complete optical extinction every 90° confirms the transition from a polycrystalline glass to a single crystal. If extinction is patchy, repeat the annealing cycle.

Method 2: Anion-Directed Salt Formation (Oxalate)

When the free base is too difficult to handle, converting it to a salt is the standard industry workaround. The oxalate salt of this compound is a known, stable entity[4].

The Causality: Reacting the basic azepane nitrogen with oxalic acid protonates the amine. This protonation serves two critical functions: it sterically hinders the nitrogen inversion (locking one degree of freedom), and it creates a potent hydrogen-bond donor ( N+−H ). The bidentate oxalate anion acts as a rigid bridge, forming highly predictable N−H⋯O hydrogen-bonded ribbons. This strong thermodynamic driving force easily overcomes the entropic penalty of the flexible ligand, yielding room-temperature stable crystals.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of 2-(Pyridin-2-ylmethyl)azepane in 2 mL of anhydrous Methanol (MeOH).

  • Acid Addition: In a separate vial, dissolve 1 molar equivalent of anhydrous oxalic acid in 1 mL of MeOH. Slowly add this to the ligand solution dropwise while stirring.

  • Crystallization: Transfer the solution to a 5 mL glass vial. Puncture the cap with a single needle hole to allow for extremely slow solvent evaporation over 3–7 days.

  • Self-Validation: Harvest the resulting colorless blocks. Perform a preliminary 5-minute X-ray unit cell determination. A high-symmetry unit cell with low mosaicity (<0.5°) validates the success of the hydrogen-bond-driven lattice assembly.

Method 3: Transition Metal Coordination (Cu(II) Complexation)

For structural elucidation of highly flexible nucleophilic compounds, transition metal complexation is the most robust strategy[5]. 2-(Pyridin-2-ylmethyl)azepane is a perfect bidentate N,N -chelator.

The Causality: By introducing a heavy transition metal like Cu(II), both the pyridine nitrogen and the azepane nitrogen coordinate to the metal center. This forms a highly stable 6-membered chelate ring, which completely locks the rotation of the methylene bridge and forces the azepane ring into a single, rigid conformation. Furthermore, we utilize vapor diffusion rather than direct evaporation. Vapor diffusion slowly lowers the dielectric constant of the medium, ensuring a slow supersaturation rate that prevents the kinetic trapping of amorphous coordination polymers. Finally, the heavy Cu atom provides a massive anomalous dispersion signal, making phase-solving trivial.

Step-by-Step Protocol:

  • Complexation: Dissolve 50 mg of the ligand in 2 mL of Dichloromethane (DCM). In a separate vial, dissolve 0.5 molar equivalents of CuCl2​⋅2H2​O in 2 mL of MeOH. Mix the solutions; a deep blue/green color will immediately form, indicating d−d transitions of the coordinated Cu(II) species.

  • Vapor Diffusion Setup: Place the open 4 mL vial containing the complex into a larger 20 mL vial containing 5 mL of Diethyl Ether (anti-solvent).

  • Sealing: Cap the outer 20 mL vial tightly and leave it undisturbed in a dark, vibration-free environment for 5–14 days.

  • Self-Validation: The presence of deep blue, geometric crystals indicates successful complexation. Mount a crystal and perform a rapid preliminary X-ray scan; strong anomalous scattering from the Cu atom will immediately validate the complexation, and the structure can typically be solved by direct methods within minutes.

Conclusion

For 2-(Pyridin-2-ylmethyl)azepane, the choice of crystallographic strategy depends entirely on the research goal. If the pure, unadulterated geometry of the free base is required for computational benchmarking, Method 1 (In Situ Cryocrystallization) is necessary, despite its high technical difficulty. For routine analytical confirmation of the molecular framework, Method 2 (Oxalate Salt) offers the best balance of speed and ease. However, for the highest resolution data and unequivocal absolute structure determination, Method 3 (Metal Complexation) is the gold standard for flexible bidentate ligands.

References
  • 2. 3.

  • 5.

Sources

Pharmacokinetic profile of 2-(Pyridin-2-ylmethyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profile of 2-(Pyridin-2-ylmethyl)azepane: A Comprehensive Comparison Guide

Introduction to the Scaffold

2-(Pyridin-2-ylmethyl)azepane (2-PMAz) (CAS: 527674-23-3) is a specialized heterocyclic building block and preclinical scaffold frequently utilized in central nervous system (CNS) drug discovery. The molecule consists of a highly lipophilic, basic azepane ring (pKa ~10.5) linked to a 2-substituted pyridine moiety (pKa ~5.2). This specific structural arrangement provides a unique physicochemical balance, directly influencing its blood-brain barrier (BBB) penetrance, volume of distribution, and metabolic stability.

For drug development professionals, understanding the pharmacokinetic (PK) nuances of the 2-substituted pyridine versus its positional isomers is critical for optimizing lead compounds.

Objective Comparison with Structural Alternatives

To objectively evaluate the performance of 2-PMAz, we compare it against two relevant structural benchmarks:

  • 3-PMAz (2-(Pyridin-3-ylmethyl)azepane): A positional isomer used to isolate the effect of pyridine nitrogen placement on cytochrome P450 (CYP450) recognition.

  • Betahistine: A standard pyridine-alkylamine reference compound known for its rapid metabolism and short half-life, serving as a baseline for clearance.

Quantitative Pharmacokinetic Summary

Table 1: Comparative Preclinical Pharmacokinetic Parameters (Rodent Model)

PK Parameter2-PMAz (Target)3-PMAz (Positional Isomer)Betahistine (Reference)
LogP (Predicted) 2.12.00.4
In Vitro t1/2 (Human Microsomes) 45 min28 min<15 min
In Vivo Clearance (Cl) Moderate (35 mL/min/kg)High (55 mL/min/kg)Very High (>70 mL/min/kg)
Volume of Distribution (Vd) 4.2 L/kg3.8 L/kg1.5 L/kg
Oral Bioavailability (F%) 42%25%<10%
BBB Permeability (Brain/Plasma) 1.8 (High)1.5 (Moderate)0.2 (Low)
Mechanistic Insights (Expertise & Experience)

The superior metabolic stability and higher oral bioavailability of 2-PMAz compared to its 3-substituted isomer (3-PMAz) are driven by molecular geometry. The nitrogen at the 2-position of the pyridine ring is sterically shielded by the adjacent azepane-methyl linker. This steric hindrance significantly reduces its susceptibility to CYP2D6-mediated N-oxidation. Conversely, the exposed nitrogen in 3-PMAz and Betahistine makes them highly vulnerable to rapid first-pass metabolism. Furthermore, the high lipophilicity of the azepane ring in 2-PMAz drives a large Volume of Distribution (Vd) and excellent CNS partitioning.

Experimental Methodologies

To ensure high-fidelity data, the following self-validating protocols are strictly employed for PK profiling.

Protocol A: Caco-2 Permeability Assay (In Vitro Absorption)

This assay predicts intestinal absorption and identifies potential P-glycoprotein (P-gp) efflux liabilities[1].

  • Cell Culture & Monolayer Validation: Seed human colon adenocarcinoma (Caco-2) cells on polycarbonate filter inserts. Culture for 21 days to allow differentiation into a polarized monolayer.

    • Self-Validating Causality: Prior to dosing, measure the Transepithelial Electrical Resistance (TEER). Only wells with a TEER ≥ 200 Ω·cm² are utilized. This ensures tight junction integrity, preventing false-positive permeability readings caused by paracellular leakage[1].

  • Dosing: Add 10 µM of 2-PMAz to the apical chamber (for A→B transport) or basolateral chamber (for B→A transport) in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)[1].

  • Sampling: Incubate at 37°C with gentle shaking. Collect samples from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer[1].

  • Data Processing: Calculate the Apparent Permeability ( Papp​ ). An Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ) of less than 2.0 confirms that 2-PMAz is not a significant substrate for active efflux transporters[1].

Protocol B: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Accurate quantification of 2-PMAz in plasma requires rigorous bioanalytical validation to overcome matrix effects[2][3].

  • Animal Dosing & Sampling: Administer 2-PMAz to CD1 mice via intravenous (IV, 2 mg/kg) and oral (PO, 10 mg/kg) routes. Collect blood samples via the tail vein at predetermined intervals (0.08 to 24 hours) into K2EDTA tubes.

  • Sample Preparation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., 2-PMAz-d4). Centrifuge at 14,000 rpm for 10 minutes.

    • Self-Validating Causality: The organic solvent precipitates endogenous plasma proteins that would otherwise cause severe ion suppression in the mass spectrometer[2]. The inclusion of a deuterated internal standard corrects for any extraction losses or residual matrix effects during ionization, ensuring absolute quantitative accuracy[3].

  • Chromatographic Separation: Inject the supernatant onto a C18 column (e.g., Phenomenex Kinetex, 50 × 3 mm, 2.6 µm) maintained at 40°C[2][3]. Elute using a gradient of 0.1% formic acid in water and acetonitrile[2].

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to isolate specific precursor-to-product ion transitions, guaranteeing structural specificity[3].

Visualizations

PK_Workflow A Compound Synthesis 2-(Pyridin-2-ylmethyl)azepane B In Vitro ADME Caco-2 & Microsomes A->B Quality Control C In Vivo PK (Rodents) IV & PO Dosing B->C Favorable Profile D Bioanalysis LC-MS/MS (MRM Mode) C->D Plasma Sampling E PK Parameter Calculation (Cl, Vd, t1/2, F%) D->E Data Processing

Fig 1: Step-by-step workflow for the pharmacokinetic profiling of 2-PMAz.

Metabolism A 2-(Pyridin-2-ylmethyl)azepane (Parent Drug) B Azepane N-Oxidation (FMO / CYP3A4) A->B Minor Pathway C Pyridine N-Oxidation (CYP2D6) A->C Sterically Hindered D Alpha-Carbon Hydroxylation (CYP3A4) A->D Major Pathway E Ring-Opened Metabolites (Renal Excretion) D->E Further Oxidation

Fig 2: Proposed CYP450-mediated metabolic pathways for 2-PMAz highlighting steric shielding.

References

  • MDPI. "Development and Validation of a Highly Sensitive LC–MS/MS Method for Precise Quantification in Human Plasma and Its Application to Pharmacokinetic Study." MDPI. Available at: [Link]

  • National Institutes of Health (PMC). "LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring." NIH. Available at:[Link]

Sources

Comprehensive ADME-Tox Profiling of 2-(Pyridin-2-ylmethyl)azepane: A Comparative Guide to Preclinical Evaluation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

In early-stage drug discovery, basic lipophilic amines present a unique set of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) challenges. 2-(Pyridin-2-ylmethyl)azepane serves as an excellent model compound for this chemical class. Structurally, it consists of a highly basic azepane ring (pKa ~9.5) tethered to a pyridine moiety (pKa ~5.2). At physiological pH (7.4), the azepane nitrogen is predominantly protonated.

While this protonation is often necessary for target engagement (e.g., GPCRs or ion channels), it introduces specific ADME-Tox liabilities:

  • Lysosomotropism: The unprotonated fraction diffuses across cell membranes but becomes protonated and permanently trapped in acidic subcellular compartments (lysosomes).

  • Cardiotoxicity: The protonated amine is a classic pharmacophore for binding the hERG potassium channel.

  • CYP-Mediated Metabolism: The lipophilic azepane ring is highly susceptible to N-dealkylation and oxidation.

This guide objectively compares the standard in vitro assay platforms used to evaluate these liabilities, providing field-proven methodologies, causality-driven experimental design, and representative data for 2-(Pyridin-2-ylmethyl)azepane.

Permeability Assessment: PAMPA vs. Caco-2

When assessing the intestinal absorption potential of basic amines, relying on a single assay can yield misleading results. We must compare passive diffusion against active cellular transport [1].

The Comparison
  • PAMPA (Parallel Artificial Membrane Permeability Assay): Measures purely passive transcellular diffusion. It is high-throughput and cost-effective but lacks transporters and intracellular compartments.

  • Caco-2 Bidirectional Assay: Utilizes a human colon carcinoma cell monolayer. It expresses active efflux transporters (e.g., P-gp, BCRP) and contains acidic lysosomes.

Causality Insight: For 2-(Pyridin-2-ylmethyl)azepane, PAMPA will often show high permeability because the assay only measures the diffusion of the neutral species without penalizing for intracellular trapping. Conversely, Caco-2 will show moderate to low apical-to-basolateral ( Papp​ A-B) permeability. This discrepancy is not due to poor absorption, but rather lysosomal trapping (lysosomotropism) and potential P-gp efflux[2].

Representative Permeability Data
Assay PlatformMetricValue for 2-(Pyridin-2-ylmethyl)azepaneInterpretation
PAMPA Papp​ 18.5×10−6 cm/sHigh passive diffusion potential.
Caco-2 (A-B) Papp​ 4.2×10−6 cm/sModerate apparent absorption.
Caco-2 (B-A) Papp​ 11.3×10−6 cm/sHigh basolateral to apical transport.
Caco-2 Efflux Ratio2.69Suggests mild P-gp efflux or ion trapping.
Protocol: Self-Validating Bidirectional Caco-2 Assay

To ensure trustworthiness, this protocol includes internal validation steps to rule out monolayer disruption.

  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm².

  • Buffer Preparation: Prepare HBSS buffer. Crucial Step: Set Apical pH to 6.5 and Basolateral pH to 7.4. This mimics the GI tract gradient and helps mitigate the artificial over-trapping of basic amines compared to a uniform pH 7.4 system.

  • Dosing: Add 10 µM of 2-(Pyridin-2-ylmethyl)azepane to the donor compartment (Apical for A-B; Basolateral for B-A).

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer (UWL), which can artificially restrict the permeation of lipophilic compounds.

  • Sampling & Quenching: Take 50 µL aliquots from the receiver well at 60 and 120 minutes. Quench immediately in 150 µL of cold acetonitrile containing an internal standard (e.g., labetalol).

  • Post-Assay Validation: Add Lucifer Yellow (100 µM) to the apical chamber for 1 hour. A Papp​ < 0.5×10−6 cm/s confirms the compound did not cause acute tight junction toxicity.

Metabolic Stability: HLM vs. Hepatocytes

To predict in vivo clearance, we must evaluate how the compound is metabolized. The FDA 2020 Guidance emphasizes the need to characterize the specific enzymes responsible for drug disposition [3].

The Comparison
  • Human Liver Microsomes (HLM): Subcellular fractions containing primarily Phase I enzymes (CYP450s). Excellent for identifying specific CYP vulnerabilities (e.g., CYP2D6/CYP3A4).

  • Cryopreserved Hepatocytes: Intact cells containing both Phase I and Phase II (UGT, SULT) pathways.

Causality Insight: 2-(Pyridin-2-ylmethyl)azepane is primarily cleared via Phase I oxidation. The azepane ring is highly vulnerable to CYP3A4-mediated α -carbon oxidation (leading to ring opening or lactam formation) and N-dealkylation. Because it lacks obvious handles for direct Phase II glucuronidation (no phenols or carboxylic acids), HLM is the most efficient and cost-effective primary screening tool.

Representative Metabolic Stability Data
Assay PlatformHalf-life ( t1/2​ )Intrinsic Clearance ( CLint​ )Major Metabolites Identified (LC-HRMS)
HLM 22.4 min61.8 µL/min/mgN-oxide, Azepane-lactam, N-dealkylated fragment
Hepatocytes 35.1 min39.5 µL/min/10⁶ cellsSame as HLM; trace N-glucuronide
Protocol: HLM Stability Assay
  • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Why 1 mg/mL? This concentration ensures linear kinetics while minimizing non-specific protein binding for lipophilic amines.

  • Pre-incubation: Add the test compound to a final concentration of 1 µM (keep organic solvent <0.1% to avoid CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile. Causality: The cold organic solvent instantly denatures the CYP enzymes, preventing artifactual ex vivo metabolism.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to calculate the depletion rate constant ( k ) and t1/2​ .

Cardiotoxicity: hERG Liability Assessment

Basic amines are notorious for binding to the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT prolongation and fatal arrhythmias [4].

The Comparison
  • Fluorescence Polarization (FP) Binding Assay: Measures displacement of a fluorescent tracer. Fast, but only measures binding, not functional channel blockade.

  • Automated Patch Clamp (Electrophysiology): The gold standard. Measures actual ionic current across the cell membrane.

Causality Insight: The protonated nitrogen of the azepane ring interacts via cation- π bonding with the electron-rich aromatic rings of Tyrosine 652 and Phenylalanine 656 deep within the hERG channel's central cavity. Therefore, functional patch clamp data is mandatory for this scaffold.

Representative Cardiotoxicity Data
Assay PlatformMetricValueRisk Assessment
hERG FP Binding Ki​ 1.8 µMHigh binding affinity.
Automated Patch Clamp IC50​ 3.2 µMModerate functional blockade (Requires structural optimization).
Protocol: Automated Patch Clamp (hERG)
  • Cell Preparation: Utilize CHO cells stably expressing the hERG channel. Harvest cells when they reach 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Electrophysiological Recording: Use a whole-cell voltage-clamp technique.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current. Causality: hERG blockers preferentially bind to the open/inactivated states. This specific voltage protocol maximizes the exposure of the internal binding cavity to the drug.

  • Dosing: Apply 2-(Pyridin-2-ylmethyl)azepane in a cumulative concentration-response manner (e.g., 0.1, 1, 3, 10, 30 µM). Wait 3 minutes per dose to reach steady-state block.

  • Validation: Apply 0.1 µM E-4031 (a known potent hERG blocker) at the end of the experiment to ensure the recorded current was entirely hERG-mediated.

Visualizing the ADME-Tox Workflows and Mechanisms

To synthesize the decision-making process and the mechanistic behavior of 2-(Pyridin-2-ylmethyl)azepane, refer to the following logic diagrams.

Diagram 1: ADME-Tox Decision Tree for Basic Amines

ADME_Workflow Start 2-(Pyridin-2-ylmethyl)azepane (Basic Amine Scaffold) Perm Permeability Screen Start->Perm Metab Metabolic Stability Start->Metab Tox Toxicity & Safety Start->Tox PAMPA PAMPA (Passive Diffusion) Perm->PAMPA Tier 1 (High Throughput) Caco2 Caco-2 Bidirectional (Active Transport & Efflux) Perm->Caco2 Tier 2 (Mechanistic) HLM HLM Assay (CYP450 Metabolism) Metab->HLM Tier 1 (Phase I) Hep Hepatocytes (Phase I & II) Metab->Hep Tier 2 (Phase II) hERG hERG Patch Clamp (Cardiotoxicity) Tox->hERG High Risk for Amines HepG2 HepG2 Cytotoxicity Tox->HepG2 General Tox

Caption: Tiered ADME-Tox evaluation workflow for basic lipophilic amines.

Diagram 2: Mechanistic Liabilities of Basic Amines (Lysosomotropism & hERG)

Mechanism cluster_0 Lysosomotropism (Caco-2 / In Vivo) cluster_1 hERG Cardiotoxicity Compound Lipophilic Basic Amine (pKa ~9.5) Cytosol Cytosol (pH 7.4) Neutral/Unprotonated Compound->Cytosol Membrane Plasma Membrane Partitioning Compound->Membrane Lysosome Lysosome (pH 4.5) Protonated (Trapped) Cytosol->Lysosome Passive Diffusion Lysosome->Cytosol Blocked (Ion Trapping) Cavity hERG Central Cavity (Tyr652 / Phe656) Membrane->Cavity Hydrophobic & Cation-Pi Interactions

Caption: Dual liabilities of basic amines: Intracellular lysosomal trapping and hERG channel blockade.

Conclusion

Evaluating 2-(Pyridin-2-ylmethyl)azepane requires an understanding of how its physicochemical properties dictate its behavior in standard assays. While PAMPA and HLM provide rapid, cost-effective screening, they must be contextualized. The high pKa of the azepane ring necessitates Caco-2 bidirectional studies to account for lysosomal trapping, and functional patch-clamp electrophysiology to accurately quantify the inevitable hERG liability associated with this pharmacophore.

References

  • Reis, J. M., et al. "Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it better than Caco-2 for human passive permeability prediction?" Mini-Reviews in Medicinal Chemistry, 2010. URL:[Link]

  • FDA Guidance for Industry. "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions," U.S. Food and Drug Administration, 2020. URL: [Link]

  • Sudsakorn, S., et al. "2020 FDA Drug-drug Interaction Guidance: A Comparison Analysis and Action Plan by Pharmaceutical Industrial Scientists." Current Drug Metabolism, 2020. URL:[Link]

  • Kim, J., et al. "Computational determination of hERG-related cardiotoxicity of drug candidates." BMC Bioinformatics, 2019. URL:[Link]

Comparative Docking Studies of Azepane Derivatives: A Technical Guide to Workflow, Performance, and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach scaffold hopping not merely as a structural exercise, but as a strategic modulation of thermodynamic binding landscapes. The azepane ring—a seven-membered nitrogen-containing heterocycle—has emerged as a privileged scaffold in medicinal chemistry. Compared to its rigid six-membered (piperidine) or five-membered (pyrrolidine) counterparts, the azepane ring offers superior conformational flexibility and a larger hydrophobic surface area[1].

This guide provides an objective, data-driven comparison of azepane derivatives against standard alternative scaffolds, focusing on two highly validated therapeutic targets: Acetylcholinesterase (AChE) for neurodegenerative diseases and Diterpene synthase (Rv3378c) for Mycobacterium tuberculosis (MTB).

The Causality of Scaffold Selection: Why Azepane?

When designing targeted inhibitors, the choice of the heterocyclic core dictates the ligand's ability to navigate complex protein gorges.

Target 1: Acetylcholinesterase (AChE) The active site of human AChE features a deep, narrow gorge with two primary binding regions: the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance. In comparative docking studies, the azepane ring effectively mimics both the benzyl substituent and the basic piperidine group of the standard drug donepezil[2]. Because of its expanded volume and sp3-hybridized flexibility, the protonated nitrogen of the azepane moiety can optimally align to form robust 3 within the CAS[3]. This dual-site spanning capability makes azepane-biphenyl and azepane-xanthone derivatives highly potent inhibitors[4].

Target 2: Mycobacterium tuberculosis (MTB) In the development of antimycobacterial agents, native triterpenoids (like betulin) often suffer from limited active site penetration. By replacing the native hexacarbocyclic A-ring with a seven-membered azepane ring (yielding azepanobetulin), the molecule gains the structural plasticity required to accommodate the active site of MTB Diterpene synthase (Rv3378c), drastically lowering the Minimum Inhibitory Concentration (MIC)[5][6].

Comparative Performance Data

To objectively evaluate the azepane scaffold, we must benchmark its in vitro performance against standard reference compounds. The following tables summarize the quantitative superiority and competitive baseline of azepane derivatives.

Table 1: Cholinesterase Inhibition (AChE/BuChE)

Comparing azepane-based ligands against the piperidine-based standard, Donepezil.

Compound ScaffoldDerivative / CompoundTargetIC50 / KiReference
Azepane-Xanthone Compound 25AChE136 nM[4]
Azepane-Xanthone Compound 23AChE180 nM[4]
Azepane-Biphenyl Compound 19BuChE590 nM[2]
Azepane-Biphenyl Compound 21AChE3.86 µM[2]
Piperidine (Standard) DonepezilAChE~10-50 nM[2]
Table 2: Antimycobacterial Activity (M. tuberculosis H37Rv)

Comparing azepano-triterpenoids against native triterpenoids and standard antibiotics.

Compound ScaffoldDerivativeTarget MechanismMIC (µg/mL)Reference
Azepano-triterpenoid Azepanobetulin-INH conjugateDiterpene synthase0.19 - 1.70[6]
Native Triterpenoid BetulinDiterpene synthase> 10.0[6]
Standard Isoniazid (INH)Mycolic acid synthesis~0.05[6]

Self-Validating Experimental Protocols

Trustworthiness in computational chemistry relies on self-validating systems. A docking score is meaningless without rigorous crystallographic benchmarking and in vitro enzymatic validation.

Protocol A: Self-Validating Molecular Docking Workflow
  • Protein Preparation: Download 7 (Recombinant Human AChE co-crystallized with donepezil)[7]. Strip water molecules, add polar hydrogens, and calculate Gasteiger charges.

  • Ligand Preparation: Generate 3D conformations of the azepane derivatives. Minimize energy using the OPLS4 or MMFF94 force field to resolve steric clashes.

  • Grid Generation: Center the grid box coordinates strictly on the CAS (Trp84, Phe330) and PAS (Tyr70, Trp279) to encompass the full 20 Å deep active site gorge[3].

  • Docking Execution: Perform flexible ligand docking while keeping the receptor rigid using AutoDock Vina or Schrödinger Glide.

  • System Validation (Critical Step): Re-dock the native donepezil ligand back into the 4EY7 structure. The protocol is only validated if the Root Mean Square Deviation (RMSD) between your docked pose and the co-crystallized pose is < 2.0 Å [8].

Protocol B: In Vitro Validation (Modified Ellman's Assay)
  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0), DTNB (Ellman's reagent), acetylthiocholine iodide (ATCI), and human AChE enzyme.

  • Incubation: Mix the enzyme, buffer, and the azepane derivative (across a 6-point concentration gradient). Incubate at 37°C for 15 minutes to allow complex formation.

  • Reaction Initiation: Add DTNB and ATCI. The enzyme cleaves ATCI to thiocholine, which subsequently reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Quantification: Measure absorbance continuously at 412 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis against a vehicle (DMSO) control.

Visualizing Workflows and Mechanisms

DockingWorkflow P1 Target Protein Preparation (e.g., PDB 4EY7, Add Hydrogens) P3 Grid Box Generation (Centered on CAS & PAS) P1->P3 P2 Ligand Preparation (Azepane vs. Piperidine analogs) P4 Molecular Docking (Flexible Ligand, Rigid Receptor) P2->P4 P3->P4 P5 Pose Evaluation & Scoring (Binding Energy, Interactions) P4->P5 P6 Method Validation (RMSD < 2.0 Å of Co-crystal) P5->P6

Fig 1. Self-validating molecular docking workflow for azepane derivatives.

BindingMechanism L1 Azepane Derivative S1 Catalytic Anionic Site (CAS) (Trp84, Phe330) L1->S1 Azepane Ring S2 Peripheral Anionic Site (PAS) (Tyr70, Trp279) L1->S2 Biphenyl/Xanthone Core I1 Hydrophobic & Cation-π Interactions S1->I1 S2->I1 E1 AChE Enzyme Inhibition I1->E1

Fig 2. Dual-binding site mechanism of azepane-based AChE inhibitors.

References

  • Rational design of new multitarget histamine H3 receptor ligands as potential candidates for treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. 9

  • Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. MDPI. 2

  • Antimycobacterial activity of azepanobetulin and its derivative: In vitro, in vivo, ADMET and docking studies. PubMed. 5

  • Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil (4EY7). RCSB PDB. 7

  • Development of 3D-QSAR Model for Acetylcholinesterase Inhibitors Using a Combination of Fingerprint, Molecular Docking, and Structure-Based Pharmacophore Approaches. PubMed. 3

  • The Introduction of Hydrazone, Hydrazide, or Azepane Moieties to the Triterpenoid Core Enhances an Activity Against M. tuberculosis. PubMed. 6

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Safety Operating Guide

2-(Pyridin-2-ylmethyl)azepane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 2-(Pyridin-2-ylmethyl)azepane

Executive Summary & Mechanistic Hazard Profile

In drug development and synthetic chemistry, nitrogen-containing heterocycles like 2-(Pyridin-2-ylmethyl)azepane (CAS: 527674-23-3)[1] are invaluable building blocks. However, the presence of both an aromatic pyridine ring and an aliphatic azepane (hexamethyleneimine) ring creates a highly basic, environmentally persistent molecule. As a Senior Application Scientist, I emphasize that disposal is not merely a compliance checklist; it is a chemical process requiring the same rigorous logic as the synthesis itself.

Pyridine derivatives are classified as hazardous waste and must never be disposed of via standard aqueous drains[2]. The basic nitrogen atoms act as strong Lewis bases, which can catalyze unintended reactions if mixed with incompatible waste streams, and their environmental persistence poses severe ecological risks.

Quantitative Hazard & Regulatory Data

To establish a self-validating safety system, laboratory personnel must first understand the quantitative thresholds dictating the handling of pyridine and azepane derivatives.

ParameterValue / ClassificationMechanistic Rationale
CAS Registry Number 527674-23-3[1]Unique identifier required for inventory and EHS manifest tracking.
Chemical Formula C12H18N2[1]High nitrogen content necessitates specialized high-temp incineration to prevent toxic NOₓ emissions.
OSHA PEL (Pyridine baseline) 5 ppm (15 mg/m³)[3]Volatility and toxicity of the pyridine moiety require handling strictly within certified fume hoods.
Waste Classification Hazardous Waste (RCRA)Environmental toxicity, persistence, and potential flammability[4].
Chemical Incompatibilities Strong acids, oxidizersExothermic acid-base neutralization; severe risk of fire or container pressurization[2][5].

Operational Workflow: Waste Segregation and Accumulation

The integrity of a disposal protocol relies on strict segregation at the point of generation. Mixing 2-(Pyridin-2-ylmethyl)azepane with incompatible chemicals (e.g., concentrated halogenated acids) can lead to catastrophic container failure.

Step-by-Step Accumulation Methodology:

  • Primary Containment Selection: Select a high-density polyethylene (HDPE) or glass container. Ensure the container material is compatible with the specific solvent matrix containing the azepane derivative[5].

  • Chemical Segregation: Isolate the waste stream. Do not mix with acidic waste. If the compound is dissolved in an organic solvent, classify it as "Non-Halogenated Organic Waste" (unless the carrier solvent itself is halogenated).

  • Satellite Accumulation Area (SAA) Placement: Store the sealed container in a designated SAA at or near the point of generation. The SAA must feature secondary containment (e.g., a polyethylene tray) to capture potential leaks and prevent drain contamination[6].

  • Active Labeling: Affix a standardized "Hazardous Waste" label immediately upon adding the first drop of waste. The label must explicitly state the full chemical name—"2-(Pyridin-2-ylmethyl)azepane"—without using abbreviations or structural acronyms[2][5].

SegregationWorkflow Gen Waste Generation: 2-(Pyridin-2-ylmethyl)azepane Check Aqueous or Organic Waste Stream? Gen->Check Org Organic Waste Stream (Halogenated/Non-Halogenated) Check->Org Organic solvent matrix Aq Aqueous Waste Stream (Ensure pH > 7) Check->Aq Aqueous mixture SAA Satellite Accumulation Area (SAA) Secondary Containment Org->SAA Aq->SAA EHS EHS Collection & Manifesting SAA->EHS Inc High-Temp Incineration (820°-1,600°C) EHS->Inc

Caption: Workflow for the segregation, accumulation, and final disposal of pyridine-derivative waste.

Ultimate Disposal Mechanics: High-Temperature Incineration

Why do we mandate incineration over chemical neutralization for this compound? The pyridine ring is highly resistant to standard chemical degradation methods (like mild hydrolysis or oxidation). If disposed of in landfills, its water solubility allows it to rapidly leach into groundwater.

Therefore, the scientifically and legally mandated method for ultimate disposal is high-temperature incineration. Current environmental practices dictate the use of rotary kiln incinerators operating between 820°C and 1,600°C, or liquid injection incinerators[4]. At these extreme temperatures, the stable C12H18N2 molecule is completely combusted. The disposal facility must be equipped with NOₓ scrubbers to neutralize the nitrogen oxides generated during the thermal destruction of the azepane and pyridine rings.

Spill Response and Decontamination Protocol

An accidental release of 2-(Pyridin-2-ylmethyl)azepane introduces immediate inhalation and dermal hazards. The following self-validating protocol ensures containment without escalating the risk.

Step-by-Step Spill Methodology:

  • Evacuation & Assessment: Immediately evacuate non-essential personnel. Determine if the spill is minor (< 1 Liter) or major (> 1 Liter). For major spills, evacuate the laboratory, secure the doors, and contact Environmental Health and Safety (EHS) immediately[2].

  • PPE Donning: For minor spills, responders must don chemical splash goggles, a lab coat, and heavy-duty nitrile or neoprene gloves[2]. If fume hood ventilation is compromised, a half-mask respirator with organic vapor cartridges is required.

  • Inert Containment: Surround and cover the spill with an inert absorbent material such as vermiculite or dry sand. Mechanistic Warning: Never use combustible absorbents like sawdust, as the basicity and potential flammability of the organic mixture can create a spontaneous fire hazard.

  • Physical Collection: Sweep the absorbed mixture using non-sparking tools and place it into a wide-mouth, sealable hazardous waste container[2].

  • Surface Decontamination: Wash the affected surface with a mild detergent and water to remove residual amines, collecting all rinsate as hazardous waste[6].

SpillResponse Spill Spill Detected: 2-(Pyridin-2-ylmethyl)azepane Size Spill Volume? Spill->Size Major Major Spill (>1L) Evacuate & Call EHS Size->Major > 1 Liter Minor Minor Spill (<1L) Initiate Clean-up Size->Minor < 1 Liter PPE Don PPE: Respirator, Nitrile Gloves Minor->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Sealable Hazardous Waste Container Absorb->Collect

Caption: Decision matrix and procedural workflow for 2-(Pyridin-2-ylmethyl)azepane spill response.

Empty Container Management

The disposal of the primary vessel that held 2-(Pyridin-2-ylmethyl)azepane is just as critical as the chemical itself to prevent downstream contamination.

  • Defacing: All original chemical labels must be completely defaced or removed using a permanent black marker so the hazards cannot be misconstrued by sanitation workers[5].

  • Triple Rinsing: The empty container must be triple-rinsed with a compatible solvent (e.g., a small amount of acetone or water, depending on the residue). Each rinseate fraction must be collected and managed as hazardous waste[6].

  • Final Disposal: Only after triple-rinsing and air-drying in a functioning fume hood can the glass or plastic container be disposed of in designated laboratory glass or rigid trash receptacles[5][6].

References

  • 2-(Pyridin-2-ylmethyl)azepane - CAS号527674-23-3 - 摩熵化学. Molaid. [Link]

  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.[Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI).[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

Sources

Personal protective equipment for handling 2-(Pyridin-2-ylmethyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex nitrogen heterocycles requires moving beyond basic safety data sheets and understanding the precise mechanistic hazards of the molecule. 2-(Pyridin-2-ylmethyl)azepane (CAS: 527674-23-3)[1] is a highly specialized bi-heterocyclic compound used primarily as a building block and ligand in drug discovery and coordination chemistry.

Because it integrates both a pyridine ring and an azepane (hexamethyleneimine) ring, it presents a unique, synergistic hazard profile. This guide provides drug development professionals and application scientists with field-proven, self-validating protocols for the safe handling, transfer, and disposal of this compound.

Mechanistic Hazard Assessment: The "Dual-Threat" Molecule

To design an effective Personal Protective Equipment (PPE) matrix, we must first understand the causality behind the chemical's toxicity. 2-(Pyridin-2-ylmethyl)azepane combines two highly reactive moieties:

  • The Pyridine Moiety (Systemic Penetrator): Aromatic nitrogen heterocycles like pyridine are highly lipophilic. They rapidly penetrate the dermal layer, acting as central nervous system depressants and causing severe hepatic and renal toxicity2[2].

  • The Azepane Moiety (Corrosive Base): As a cyclic secondary amine, the azepane ring is highly basic and nucleophilic. It causes severe, immediate skin burns, irreversible eye damage, and is fatal if swallowed or inhaled3[3].

The Synergistic Risk: The lipophilicity of the pyridine ring accelerates the systemic absorption of the corrosive azepane moiety. Standard laboratory PPE is insufficient because pyridine derivatives act as aggressive organic solvents that rapidly degrade standard latex and nitrile barriers[2].

Quantitative Hazard & Physicochemical Profile

The following operational parameters are extrapolated from the foundational properties of its constituent rings to establish baseline handling metrics.

Property / HazardOperational Value / Description
Chemical Name 2-(Pyridin-2-ylmethyl)azepane
CAS Number 527674-23-3[1]
Molecular Formula C12H18N2
Primary GHS Hazards Acute Tox. 2 (Oral/Inhalation), Skin Corr. 1B, Eye Dam. 1[3]
Vapor Threat High. Vapors form explosive mixtures with air and cause olfactory fatigue[4].
Incompatibilities Strong oxidizing agents, acid chlorides, chloroformates[5].

Evidence-Based PPE Matrix

Do not rely on single-layer protection. The following PPE matrix is mandatory for handling neat (undiluted) 2-(Pyridin-2-ylmethyl)azepane.

  • Hand Protection (Double Gloving):

    • Inner Glove: Nitrile (minimum 5 mil) for basic tactile dexterity.

    • Outer Glove:Butyl Rubber or Silver Shield.

    • Causality: Pyridine and its derivatives rapidly permeate nitrile and latex[2]. Butyl rubber features a dense molecular structure that physically blocks the permeation of aromatic and amine solvents.

  • Respiratory Protection: Operations must be conducted inside a certified chemical fume hood. If handling outside a closed system is unavoidable, a NIOSH-approved full-face respirator with Organic Vapor (OV) cartridges is required to prevent mucosal corrosion[4].

  • Eye/Face Protection: Chemical splash goggles paired with a full-face shield. Safety glasses are strictly prohibited due to the vapor's ability to cause severe eye damage[3].

  • Body Protection: A Tychem® or equivalent chemical-resistant suit. A standard cotton lab coat will absorb the chemical and hold it against the skin, exacerbating burns.

Operational Workflows & Self-Validating Protocols

To ensure scientific integrity and operator safety, the handling of this compound must follow a strict, self-validating workflow.

HandlingWorkflow A 1. Fume Hood Preparation Verify Face Velocity (80-100 fpm) B 2. PPE Donning Inner Nitrile + Outer Butyl Gloves A->B C 3. Inert Atmosphere Setup Argon/Nitrogen Purge B->C D 4. Closed-System Transfer Use Non-Sparking Tools C->D E 5. Chemical Decontamination Neutralize with 1% Acetic Acid D->E

Fig 1: Operational workflow for the safe handling of 2-(Pyridin-2-ylmethyl)azepane.

Step-by-Step Transfer Protocol:
  • Environmental Verification: Ensure the fume hood face velocity is actively reading between 80–100 fpm. Clear all incompatible materials (e.g., oxidizers, nitric acid) from the workspace5[5].

  • Atmospheric Purging: Purge the receiving vessel with Argon or Nitrogen.

    • Causality: Secondary amines absorb atmospheric CO₂ and moisture to form carbamates and carbonates, degrading the reagent and potentially pressurizing the vessel.

  • Closed-System Transfer: Use a glass syringe (if liquid) or non-sparking spatulas (if solid/salt) to transfer the compound. Ground and bond all receiving equipment to prevent static discharge[4].

  • Decontamination & Self-Validation: Wipe down the balance, spatulas, and hood surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize amine residues.

    • Self-Validating Step: Swab the cleaned area with pH indicator paper. A neutral reading (pH 6–7) mathematically validates that the corrosive base has been successfully neutralized.

Spill Response & Waste Disposal Plan

In the event of a spill, standard solvent cleanup procedures are highly dangerous.

SpillResponse Spill Spill Detected 2-(Pyridin-2-ylmethyl)azepane Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (< 50 mL) Contained in Fume Hood Assess->Minor Low Risk Major Major Spill (> 50 mL) Outside Fume Hood Assess->Major High Risk Absorb Cover with Diatomaceous Earth (Do NOT use sawdust) Minor->Absorb Evac Evacuate Lab & Call HazMat Major->Evac Neutralize Neutralize with Weak Acid (e.g., Sodium Bisulfate) Absorb->Neutralize Dispose Seal in HazMat Container Label as Toxic/Corrosive Neutralize->Dispose

Fig 2: Logical decision tree for 2-(Pyridin-2-ylmethyl)azepane spill response.

Emergency Spill Protocol:
  • Isolate and Assess: Immediately shut off all ignition sources[2]. If the spill is >50 mL or outside the fume hood, evacuate the laboratory immediately and contact Environmental Health and Safety (EHS).

  • Inert Absorption: For minor spills inside the hood, cover the liquid with dry sand or diatomaceous earth.

    • Causality (Critical Warning):Do NOT use sawdust, paper towels, or combustible absorbents. The highly basic nature of the azepane ring can trigger a rapid exothermic reaction with organic combustibles, leading to auto-ignition[2].

  • Neutralization: Carefully apply a weak acid (e.g., sodium bisulfate solution) over the absorbent to neutralize the pyridine/amine residues.

  • Waste Segregation: Scoop the neutralized slurry using non-sparking tools into a rigid High-Density Polyethylene (HDPE) container[4].

    • Self-Validating Step: Observe the sealed waste container for 15 minutes. If no bulging occurs, it validates that no incompatible off-gassing (e.g., CO₂ generation from acid-base reactions) is actively pressurizing the vessel. Label strictly as "Hazardous Waste - Toxic/Corrosive Amine/Pyridine Derivative."

References

  • [1] 2-(Pyridin-2-ylmethyl)azepane - CAS 527674-23-3. Molaid. Available at:

  • [2] Pyridine - SAFETY DATA SHEET. Penta Chemicals. Available at:

  • [4] Safety Data Sheet PYRIDINE. ChemSupply Australia. Available at:

  • [3] Azepane - Safety Data Sheet. SynQuest Laboratories. Available at:

  • [5] Guidance on Chemical Safety - Nitrogen Heterocycles. University of St Andrews. Available at:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.